AFDye 430 Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30F3N5O6S |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H30F3N5O6S/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38) |
InChI Key |
MWEJBBNFGSGSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
AFDye 430 Azide: A Technical Guide to Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of AFDye 430 Azide, a versatile fluorescent probe for the precise labeling of biomolecules. We will delve into the underlying principles of click chemistry, provide detailed experimental protocols, and present key quantitative data to empower researchers in their scientific endeavors.
Core Mechanism of Action: The Power of Click Chemistry
This compound is a bright, green-fluorescent probe that leverages the power of "click chemistry" for its mechanism of action. This family of reactions is characterized by high yields, stereospecificity, and the absence of interfering byproducts, making them ideal for biological applications.[1] The azide moiety on the AFDye 430 molecule allows it to specifically react with alkyne-functionalized biomolecules through two primary bioorthogonal pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4]
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.[5] In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the this compound and an alkyne-modified target molecule.[6][7] This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for labeling a wide range of biomolecules, including proteins and nucleic acids.[1][6]
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. AF 430 azide_TargetMol [targetmol.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
AFDye 430 Azide: A Technical Guide to Fluorescent Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AFDye 430 Azide, a versatile fluorescent probe for the labeling and detection of biomolecules. This document details its physicochemical properties, experimental protocols for its application in click chemistry, and visual representations of the underlying workflows.
Core Properties of this compound
This compound is a water-soluble, green-fluorescent probe activated with an azide group. This functional group allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne group through click chemistry reactions. It is a bright and photostable dye, making it well-suited for a variety of fluorescence-based applications.[1][2][3] AFDye 430 is structurally identical to Alexa Fluor® 430 and spectrally similar to other dyes like CF® 430.[1]
Quantitative Data Summary
The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 - 432 nm | [1] |
| Emission Maximum (λem) | 537 - 542 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | 585.6 g/mol | [1] |
| Purity | >95% (HPLC) | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, Desiccated, Protected from light | [1][4] |
Principles of Labeling with this compound
This compound is primarily utilized in two types of click chemistry reactions for bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction occurs between the azide group of AFDye 430 and a terminal alkyne on a target biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][6] A ligand such as THPTA or TBTA is often used to stabilize the copper(I) catalyst and protect the biomolecules from oxidative damage.[5][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO or BCN) incorporated into the target biomolecule.[4][8] The azide on AFDye 430 reacts readily with the strained alkyne to form a stable triazole linkage without the need for a metal catalyst, making it ideal for applications in living cells where copper toxicity is a concern.[8][9]
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound.
Labeling of Alkyne-Modified Oligonucleotides and DNA (CuAAC)
This protocol describes the labeling of oligonucleotides or DNA that have been synthesized to contain a terminal alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide/DNA
-
This compound
-
2M Triethylammonium acetate buffer (TEAA), pH 7.0
-
Dimethyl sulfoxide (DMSO)
-
5 mM Ascorbic acid solution (freshly prepared)
-
10 mM Copper(II)-TBTA complex in 55% DMSO
-
Nuclease-free water
-
Inert gas (e.g., argon or nitrogen)
-
Precipitation solution (e.g., 3% lithium perchlorate in acetone for oligonucleotides; 0.3 M sodium acetate and ethanol for DNA)
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide or DNA in nuclease-free water in a microcentrifuge tube.
-
Buffering: Add 2M TEAA buffer to a final concentration of 0.2 M. Add DMSO to a final concentration of 50% (v/v) and vortex to mix.[10][11]
-
Azide Addition: Add the this compound stock solution (typically 10 mM in DMSO) to achieve a 1.5-fold molar excess over the oligonucleotide. Vortex thoroughly.[10][11]
-
Reducing Agent: Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.[10][11]
-
Degassing: To prevent oxidation of the copper(I) catalyst, gently bubble an inert gas through the solution for 30-60 seconds.[1][10]
-
Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[10][11] Immediately flush the tube with inert gas, cap it tightly, and vortex.
-
Incubation: Incubate the reaction at room temperature overnight, protected from light.[1][10]
-
Precipitation:
-
Purification: Mix and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes. Carefully discard the supernatant. Wash the pellet with cold acetone or 70% ethanol, centrifuge again, and discard the supernatant. Air-dry the pellet and resuspend in a suitable buffer. Further purification can be performed by PAGE or HPLC if required.[1]
Fluorescent Labeling of Proteins (SPAAC)
This protocol is suitable for labeling proteins that have been modified to contain a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO or DMF
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO or DMF (e.g., 1-10 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein with the this compound stock solution. A 5- to 20-fold molar excess of the dye is typically recommended to ensure efficient labeling. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the unreacted dye by size-exclusion chromatography, dialysis, or spin filtration. The labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.
In Vivo Cell Surface Labeling and Imaging
This protocol outlines a general procedure for labeling the surface of live cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Cells cultured with an azide-functionalized metabolic precursor (e.g., Ac₄ManNAz)
-
AFDye 430 DBCO (or another strained alkyne derivative of AFDye 430)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture the cells in the presence of an appropriate azide-containing metabolic precursor for 24-72 hours to allow for its incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any un-incorporated precursor.
-
SPAAC Reaction: Incubate the cells with a solution of AFDye 430 DBCO in culture medium (typically at a concentration of 10-50 µM) for 30-60 minutes at 37°C.[12]
-
Washing: Wash the cells three times with PBS to remove any unreacted dye.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells again with PBS.
-
Imaging: Mount the cells in a suitable mounting medium, optionally containing a nuclear counterstain like DAPI. Image the cells using a fluorescence microscope with appropriate filter sets for AFDye 430 (excitation ~430 nm, emission ~540 nm) and DAPI (if used).
Visualizing the Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described above.
References
- 1. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 2. biosynth.com [biosynth.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. ulab360.com [ulab360.com]
- 5. broadpharm.com [broadpharm.com]
- 6. axispharm.com [axispharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcmarot.com [jcmarot.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
AFDye 430 Azide: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of AFDye 430 Azide, a versatile fluorescent probe for biomolecular labeling. This document details its core characteristics, provides step-by-step experimental protocols for its use in click chemistry, and offers visual workflows to guide researchers in their experimental design.
Core Spectral and Photophysical Properties
This compound is a bright, water-soluble, and photostable fluorescent dye. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The dye is optimally excited by violet (405 nm) or blue (430-432 nm) lasers and emits a bright green-yellow fluorescence.[1][2][3] A key feature of AFDye 430 is its large Stokes shift, which minimizes spectral overlap in multicolor imaging experiments.[3] Furthermore, its fluorescence is stable over a wide pH range (pH 4-10), making it suitable for a variety of biological applications.[1][2][3]
| Property | Value | Reference |
| Excitation Maximum (λabs) | 430 - 432 nm | [1][4][5][6] |
| Emission Maximum (λem) | 537 - 542 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 15,000 - 15,955 M-1cm-1 | [1][4][7] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1][2] |
| Recommended Laser Lines | 405 nm (Violet), 445 nm | [1][2] |
| Spectrally Similar Dyes | Alexa Fluor® 430, CF® 430 | [4][6] |
Experimental Protocols
This compound is primarily utilized in click chemistry reactions for the specific labeling of alkyne-containing molecules. The two main approaches are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a copper- and azide-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
-
Add the this compound stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 moles of dye per mole of protein is recommended for antibodies.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and the absorbance of the dye at its maximum (around 430 nm).
-
Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling live cells that have been metabolically engineered to express alkyne groups on their surface, using a copper-free click reaction.
Materials:
-
Alkyne-modified cells in culture medium
-
This compound or a DBCO-functionalized AFDye 430
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
Protocol:
-
Cell Preparation:
-
Culture cells that have been metabolically labeled with an alkyne-containing precursor.
-
Harvest the cells and wash them twice with PBS containing 1% BSA.
-
-
Labeling Reaction:
-
Resuspend the cells in a buffer suitable for live-cell imaging or in PBS.
-
Add the this compound (if using a cyclooctyne-modified cell) or a DBCO-functionalized AFDye 430 to the cell suspension. The optimal concentration should be determined empirically, but a starting concentration of 5-25 µM is common.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells three times with PBS containing 1% BSA to remove any unbound dye.
-
-
Fixation and Permeabilization (Optional):
-
If intracellular targets are to be co-stained, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with a suitable buffer if required for subsequent immunostaining.
-
-
Imaging:
-
The labeled cells are now ready for imaging by fluorescence microscopy.
-
Purification of Labeled Proteins
Effective purification is crucial to remove unreacted dye and other reaction components, which can interfere with downstream applications.
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying labeled proteins. It separates molecules based on their size, effectively removing the smaller, unbound dye molecules from the larger, labeled protein.
-
Dialysis: For larger volumes, dialysis can be used to remove small molecules. However, it is a slower process compared to SEC.
-
Ethanol or Acetone Precipitation: This method can be used for precipitating labeled oligonucleotides, followed by washing to remove excess dye.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive azide or alkyne groups.- Suboptimal reaction conditions (pH, temperature).- Presence of interfering substances (e.g., other amines, copper chelators). | - Use fresh reagents.- Optimize reaction pH and temperature.- Ensure the protein buffer is free of interfering substances. Dialyze the protein into a suitable buffer if necessary. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- High dye-to-protein ratio. | - Minimize the volume of organic solvent.- Optimize the dye-to-protein ratio. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Improve the purification process (e.g., use a longer SEC column, increase the number of dialysis changes). |
| Cell Viability Issues (Live Cell Labeling) | - Toxicity of the dye or other reaction components. | - Titrate the dye concentration to find the optimal balance between labeling efficiency and cell viability.- For CuAAC, ensure the use of a biocompatible copper-chelating ligand like THPTA. |
This technical guide provides a foundational understanding of this compound and its application in biomolecular labeling. For specific applications, further optimization of the provided protocols may be necessary to achieve the desired results. Always refer to the manufacturer's instructions for the specific this compound product being used.
References
- 1. ulab360.com [ulab360.com]
- 2. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. interchim.fr [interchim.fr]
AFDye 430 Azide: A Comprehensive Technical Guide for Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of AFDye 430 Azide, a versatile fluorescent probe for the detection and visualization of alkyne-modified biomolecules. We will delve into its spectral properties, chemical characteristics, and detailed experimental protocols for its application in advanced biological research.
Core Properties and Spectral Characteristics
This compound is a bright, photostable, green-fluorescent dye functionalized with an azide group. This feature allows it to be covalently attached to biomolecules containing a terminal alkyne or a strained cyclooctyne moiety through "click chemistry". Its fluorescence is largely independent of pH in the physiological range (pH 4-10), making it a reliable tool for various biological applications.[1][2]
Quantitative Data Summary
The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Absorption (λ_abs_) | 430 - 432 nm | [1][2][3][4] |
| Maximum Emission (λ_em_) | 537 - 542 nm | [2][4][5][6] |
| Molar Extinction Coefficient (ε) | 15,000 - 15,955 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [4] |
| Molecular Weight | ~585.6 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage | -20°C, desiccated and protected from light | [1] |
Experimental Protocols and Applications
This compound is primarily utilized in bioorthogonal chemistry for the fluorescent labeling of biomolecules in a specific and efficient manner. The two main reaction types are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient reaction enables the covalent linkage of this compound to terminal alkyne-containing biomolecules. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Experimental Protocol for Labeling Proteins in a Cell Lysate:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-modified protein lysate: 1-5 mg/mL in a suitable buffer (e.g., PBS).
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.[7][8]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of alkyne-modified protein lysate.
-
1 µL of 10 mM this compound stock solution (final concentration: 100 µM).
-
2 µL of 100 mM THPTA solution.
-
1 µL of 50 mM CuSO₄ solution.
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 1 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Analysis:
-
The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or by other downstream applications such as mass spectrometry.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For live-cell imaging or applications where the cytotoxicity of copper is a concern, SPAAC is the preferred method. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst.[2][5]
Experimental Protocol for Live-Cell Imaging:
-
Metabolic Labeling (Optional but common):
-
Culture cells in a medium supplemented with an alkyne-modified metabolic precursor (e.g., an amino acid, sugar, or lipid analog with a cyclooctyne group) for a desired period to allow for incorporation into biomolecules.
-
-
Cell Preparation:
-
Wash the cells twice with warm PBS or an appropriate imaging buffer.
-
-
Labeling:
-
Prepare a solution of this compound in a serum-free medium or imaging buffer at a final concentration of 1-10 µM.
-
Incubate the cells with the this compound solution for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with warm imaging buffer to remove any unbound dye.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for AFDye 430 (Excitation ~430 nm, Emission ~540 nm).
-
Visualization of Cellular Processes and Signaling Pathways
A powerful application of this compound is in the visualization of dynamic cellular processes through metabolic labeling.[5] By introducing alkyne-modified metabolic precursors into cellular pathways, newly synthesized biomolecules can be tagged and subsequently visualized.
For example, to study protein synthesis, cells can be incubated with an alkyne-bearing analog of methionine, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG).[9] These analogs are incorporated into newly synthesized proteins. Subsequent labeling with this compound via click chemistry allows for the visualization of the proteome's spatial and temporal dynamics.
Similarly, glycan dynamics can be studied by introducing alkyne-modified sugars (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz), and lipid metabolism can be tracked using alkyne-functionalized fatty acids.[10]
While direct visualization of a specific signaling pathway often involves more complex experimental designs, such as using alkyne-modified enzyme substrates or inhibitors, the fundamental principle of metabolic labeling and click chemistry with this compound provides a versatile platform for such investigations.
Conclusion
This compound is a valuable tool for researchers in cell biology, drug development, and proteomics. Its bright fluorescence, photostability, and ability to participate in highly specific bioorthogonal click chemistry reactions make it an excellent choice for a wide range of labeling and imaging applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratechscientific.wordpress.com [stratechscientific.wordpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thno.org [thno.org]
AFDye 430 Azide: A Technical Guide to Solubility, Stability, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, stability, and handling of AFDye 430 Azide, a versatile fluorescent probe for bioconjugation. The following sections detail its physicochemical properties, recommended protocols for its use in click chemistry, and visual representations of the underlying reaction mechanisms.
Core Properties of this compound
This compound is a water-soluble, green-fluorescent dye activated with an azide group.[1][2] This functional group allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne via click chemistry.[1][2] The dye is characterized by its brightness and photostability, making it suitable for imaging applications targeting biomolecules of moderate to high abundance.[2][3] Its fluorescence is independent of pH in the range of 4 to 10.[2][4][5]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 585.6 g/mol | [1] |
| 623.69 g/mol | [5] | |
| Appearance | Yellow solid | [1][5] |
| Purity | >95% (HPLC) | [1] |
| Excitation Maximum (λabs) | 430 nm | [1][5] |
| 432 nm | [2][3] | |
| Emission Maximum (λem) | 537 nm | [1][6] |
| 539 nm | [2][3] | |
| 542 nm | [5] | |
| Molar Extinction Coefficient (ε) | 15,000 cm-1M-1 | [1] |
| 15,955 cm-1M-1 | [5] | |
| Fluorescence Quantum Yield (Φ) | 0.23 | [5] |
| Spectrally Similar Dyes | Alexa Fluor® 430, CF® 430 | [1][2] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Soluble | [1][4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4][5] |
| Dimethylformamide (DMF) | Soluble | [1][4][5] |
For practical use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice for the labeling reaction.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and performance of this compound.
| Condition | Recommendation | Reference |
| Long-term Storage | Store at -20°C in the dark. | [1][4][5] |
| Moisture | Desiccate to protect from moisture. | [1][4][5] |
| Light Exposure | Avoid prolonged exposure to light. | [4][5] |
| pH Range | Fluorescence is stable between pH 4 and 10. | [2][4][5] |
| Shelf Life | Stable for at least 12-24 months after receipt when stored correctly. | [4][6] |
| Shipping | Can be shipped at ambient temperature for up to 3 weeks. | [4] |
Experimental Protocols: Labeling of Biomolecules via Click Chemistry
This compound is primarily used for the fluorescent labeling of alkyne-modified biomolecules through click chemistry. This can be achieved via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol provides a general guideline for the labeling of a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
DMSO or DMF (for stock solution)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) ion
-
Degassing equipment (optional but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Prepare a 20 mM solution of CuSO4 in water.
-
Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM solution of the copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.
-
Add the this compound stock solution. The molar excess of the dye may need to be optimized, but a 3-10 fold excess is a good starting point.
-
Add the copper ligand to the reaction mixture. A final concentration of 5 times the copper concentration is often used.
-
Add the CuSO4 solution. A final concentration of 50-250 µM is typical.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC is the preferred method. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst.
General Considerations for SPAAC:
-
The reaction is typically slower than CuAAC.
-
The protocol is simpler as it does not require the addition of copper, a reducing agent, or a ligand.
-
Simply mix the azide-functionalized dye with the cyclooctyne-modified biomolecule in a suitable buffer and incubate.
-
The reaction progress can be monitored by fluorescence.
-
Purification follows the same principles as for CuAAC.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental workflows of CuAAC and SPAAC.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
An In-depth Technical Guide to AFDye 430 Azide for Beginners in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AFDye 430 Azide, a versatile fluorescent probe, and its application in click chemistry. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to effectively utilize this powerful tool for biomolecular labeling and visualization.
Introduction to this compound and Click Chemistry
This compound is a bright, water-soluble, and photostable green-fluorescent dye functionalized with an azide group.[1][2] This azide moiety enables the dye to readily participate in "click chemistry" reactions, a class of simple, robust, and highly specific chemical transformations. The most common types of click chemistry reactions for this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions allow for the covalent labeling of biomolecules that have been modified to contain a terminal alkyne or a strained cyclooctyne, respectively.
The high selectivity and biocompatibility of click chemistry make it an invaluable tool for a wide range of applications, including the fluorescent labeling of proteins, nucleic acids, and other biomolecules for in vitro and in vivo imaging, flow cytometry, and high-content screening. Its use is particularly prominent in drug discovery and development for target identification and validation.
Properties of this compound
Understanding the physicochemical and spectral properties of this compound is crucial for designing and interpreting fluorescence-based experiments. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Excitation Maximum (λex) | 430 - 432 nm | [1][2] |
| Emission Maximum (λem) | 537 - 542 nm | [1] |
| Molar Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.23 | |
| Molecular Weight | 585.6 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Appearance | Yellow solid | [1] |
| Storage | -20°C, desiccated, protected from light | [1] |
Experimental Protocols
The following sections provide detailed protocols for the two primary click chemistry reactions involving this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein containing a terminal alkyne modification with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the dye
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a suitable buffer to the desired final concentration.
-
Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is a good starting point.
-
Add the THPTA/TBTA ligand solution to the reaction mixture. A final concentration of 1 mM is typically sufficient.
-
Add the CuSO₄ solution to a final concentration of 0.2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. The reaction time may need to be optimized depending on the specific protein and reaction conditions.
-
-
Purification:
-
Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Collect the fractions containing the labeled protein, which can be identified by its fluorescence.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of a strained cyclooctyne-modified protein on the surface of live cells with this compound.
Materials:
-
Cells expressing the cyclooctyne-modified protein of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Labeling Solution:
-
Dissolve this compound in cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically.
-
-
Cell Labeling:
-
Wash the cells expressing the cyclooctyne-modified protein twice with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The incubation time may require optimization.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
-
Imaging:
-
The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for AFDye 430 (Excitation: ~430 nm, Emission: ~540 nm).
-
Application Example: Visualizing EGFR Signaling
A key application of fluorescent labeling with this compound is the study of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation, provides an excellent example. Dysregulation of this pathway is implicated in various cancers.
By incorporating an alkyne- or cyclooctyne-modified unnatural amino acid into EGFR, researchers can specifically label the receptor with this compound. This allows for the visualization and tracking of EGFR localization, dimerization, and internalization upon stimulation with its ligand, EGF.
Caption: EGFR signaling pathway initiated by EGF binding.
The diagram above illustrates the key steps in the EGFR signaling cascade. The experimental workflow to visualize this process using this compound is outlined below.
Caption: Experimental workflow for labeling and imaging EGFR.
Conclusion
This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the fluorescent labeling of biomolecules. Its excellent photophysical properties and the high specificity of the click reaction make it an ideal tool for researchers in basic science and drug development. The protocols and examples provided in this guide serve as a starting point for the successful implementation of this compound in a wide array of experimental settings.
References
An In-depth Technical Guide to AFDye 430 Azide Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of AFDye 430 Azide for the fluorescent labeling of biomolecules. It is intended for researchers, scientists, and professionals in drug development who are looking to utilize click chemistry for bioconjugation.
Core Principle: Covalent Labeling via Click Chemistry
This compound is a fluorescent probe that incorporates an azide moiety, enabling it to be covalently attached to biomolecules through a process known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions which makes it ideal for labeling sensitive biological samples. The core of this labeling strategy lies in the reaction between the azide group of the dye and an alkyne group that has been introduced into the target biomolecule.
There are two primary methods for achieving this conjugation:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. In the presence of a copper(I) catalyst, the azide on AFDye 430 reacts with a terminal alkyne on the target molecule to form a stable triazole linkage.[1][2][3] The reaction is typically rapid and high-yielding.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method, also known as copper-free click chemistry, is utilized when the presence of copper is a concern due to its potential toxicity in living systems.[6][7] In SPAAC, the azide of AFDye 430 reacts with a strained cyclooctyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), that has been incorporated into the biomolecule.[1][8] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[7]
Properties of this compound
AFDye 430 is a bright, photostable, green-fluorescent dye.[2][3] It is structurally identical to Alexa Fluor® 430 and spectrally similar to other dyes like CF®430.[3][9][10] The dye is water-soluble and its fluorescence is not sensitive to pH changes in the range of 4 to 10.[2][11]
| Property | Value | Reference |
| Excitation Maximum | 425 - 432 nm | [1][2][3][8] |
| Emission Maximum | 537 - 542 nm | [1][8][10] |
| Molecular Weight | 585.6 g/mol | [10] |
| Extinction Coefficient | 15,000 cm⁻¹M⁻¹ | [10] |
| Solubility | Water, DMSO, DMF | [10] |
Experimental Protocols
The following are generalized protocols for labeling biomolecules with this compound using both CuAAC and SPAAC. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA or TBTA)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in the desired reaction buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO/t-BuOH).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve the desired molar excess.
-
Add the copper ligand stock solution.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can be accelerated by gentle heating to 37-45°C.[13]
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling
This protocol provides a general workflow for labeling live cells that have been metabolically engineered to express a strained cyclooctyne on their surface.
Materials:
-
Live cells with surface-expressed strained cyclooctynes (e.g., DBCO)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Harvest the cells and wash them with PBS or serum-free medium to remove any interfering substances.
-
Resuspend the cells in a suitable buffer for labeling.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a biocompatible solvent like DMSO.
-
Add the this compound stock solution to the cell suspension to the desired final concentration.
-
-
Incubation:
-
Incubate the cells with the dye at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
After incubation, wash the cells several times with PBS to remove any unbound dye.
-
-
Analysis:
-
The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.
-
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Caption: General Experimental Workflow for this compound Labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AF 430 azide_TargetMol [targetmol.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. atto-tec.com [atto-tec.com]
A Technical Guide to AFDye 430 Azide for Azide-Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and applications of AFDye 430 Azide, a fluorescent probe utilized in bioorthogonal chemistry. The focus is on its application in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This document provides the foundational knowledge, key quantitative data, and procedural outlines necessary for the successful implementation of this compound in research and development settings.
Introduction to Azide-Alkyne Cycloaddition
The azide-alkyne Huisgen cycloaddition is a powerful 1,3-dipolar cycloaddition reaction that forms a stable 1,2,3-triazole ring from an azide and an alkyne.[1] Originally requiring high temperatures, the development of catalyzed and strain-promoted versions of this reaction has revolutionized its application in biological systems.[2] These reactions are central to the concept of "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under mild, often biological, conditions.[2][3] The bioorthogonal nature of the azide and alkyne functional groups—meaning they are largely unreactive with native biological molecules—makes this chemistry ideal for specific labeling in complex environments like living cells.[4][5]
There are two primary variants of this reaction used in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, utilizing a copper(I) catalyst to dramatically accelerate the ligation of a terminal alkyne and an azide.[3][6][7] The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed.[10] This reaction does not require a metal catalyst.[11] Instead, the reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN), which readily reacts with an azide.[10][11]
Properties of this compound
This compound is a bright, photostable, and water-soluble fluorescent probe designed for click chemistry applications.[11][12][13] It features an azide moiety that allows for its covalent attachment to alkyne- or cyclooctyne-modified biomolecules. Structurally identical to Alexa Fluor® 430, it is a coumarin-based dye with a large Stokes shift, making it valuable for multicolor imaging.[1][9] Its fluorescence is notably stable over a wide pH range (pH 4-10).[8][11][13]
Quantitative Data Summary
The key quantitative characteristics of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 430 - 432 nm | [6][9][11][13] |
| Emission Maximum (λem) | 537 - 542 nm | [6][7][13][14] |
| Molar Extinction Coefficient (ε) | ~15,000 - 15,955 M-1cm-1 | [3][13] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [3][15] |
| Molecular Weight | ~585.6 g/mol | [9][11][13] |
| Solubility | Water, DMSO, DMF | [9][11][13] |
| Reactive Group | Azide (-N₃) | [8][13] |
Reaction Mechanisms and Workflows
Visualizing the chemical reactions and experimental procedures is crucial for understanding and implementing them effectively. The following diagrams illustrate the core mechanisms of CuAAC and SPAAC and a general workflow for biomolecule labeling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a stepwise mechanism involving copper-acetylide intermediates, leading to the regioselective formation of a 1,4-disubstituted triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant that relies on the ring strain of a cyclooctyne (e.g., DBCO) to facilitate a concerted cycloaddition with an azide. This method is highly valued for applications in living systems where copper toxicity is a concern.[15]
Experimental Workflow: Labeling with this compound (CuAAC)
The following diagram outlines a typical workflow for labeling an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using the CuAAC method.
Experimental Protocols
The following sections provide generalized protocols for performing CuAAC and SPAAC reactions with this compound. These should be considered starting points, as optimization is often required based on the specific biomolecule and experimental context.
Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol is adapted for labeling 1 mg of a protein (e.g., an antibody) that has been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Reagent Stock Solutions:
Procedure:
-
Prepare the Protein: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in a suitable reaction buffer.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of the 20 mM CuSO₄ stock and 10 µL of the 100 mM THPTA stock. Vortex briefly.[9] This creates a catalyst complex that is more effective and less damaging to biomolecules.
-
Set up the Reaction: In a separate tube containing the protein solution, add the following reagents in order: a. A 4- to 50-fold molar excess of the this compound stock solution.[9] b. The prepared CuSO₄/THPTA catalyst premix.
-
Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.[9] Vortex gently to mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For very dilute samples or less reactive substrates, incubation can be extended overnight.
-
Purification: Remove unreacted dye and catalyst components. The preferred method depends on the protein's stability and downstream application:
-
Gel Filtration: Use a desalting column (e.g., a spin column) equilibrated with a suitable storage buffer (e.g., PBS). This is a rapid and common method for purifying labeled proteins.
-
Dialysis: Dialyze the reaction mixture against a large volume of storage buffer at 4°C with several buffer changes over 24-48 hours.
-
-
Characterization and Storage: Confirm labeling by measuring absorbance to determine the degree of labeling (DOL). Store the final conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage, always protected from light.
Protocol for SPAAC Labeling (Copper-Free)
This protocol is for labeling an azide-modified biomolecule with a DBCO-activated version of the AFDye 430 fluorophore. Since the user prompt specifies this compound, this protocol describes the complementary reaction where the biomolecule is alkyne-modified (specifically with a strained alkyne) and reacts with the azide dye.
Materials:
-
DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Reagent Stock Solutions:
-
This compound Stock: 10 mM in DMSO.
-
Procedure:
-
Prepare the Biomolecule: Adjust the concentration of the DBCO-modified biomolecule to 1-10 mg/mL in the reaction buffer.
-
Set up the Reaction: Add a 2- to 4-fold molar excess of the this compound stock solution to the solution of the DBCO-modified biomolecule.[16]
-
Incubation: Mix the components gently and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[16] The reaction should be protected from light. No other reagents are necessary.
-
Purification: Purify the labeled conjugate using a suitable method as described in the CuAAC protocol (gel filtration or dialysis) to remove any unreacted dye.
-
Characterization and Storage: Analyze and store the purified conjugate as described previously.
Conclusion
This compound is a versatile and robust fluorescent probe for the specific labeling of biomolecules through azide-alkyne cycloaddition. Its favorable spectroscopic properties, water solubility, and reactivity in both CuAAC and SPAAC protocols make it a valuable tool for applications ranging from fluorescence microscopy and flow cytometry to proteomics and drug development. By understanding the core principles of the underlying click chemistry and utilizing the protocols provided, researchers can effectively integrate this powerful labeling strategy into their experimental workflows.
References
- 1. Video: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 2. interchim.fr [interchim.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. ulab360.com [ulab360.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. vectorlabs.com [vectorlabs.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Application Notes: AFDye 430 Azide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFDye 430 Azide is a fluorescent probe designed for the specific labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This bioorthogonal reaction is highly selective and efficient, allowing for the covalent attachment of the bright, green-emitting AFDye 430 fluorophore to proteins in complex biological samples with minimal off-target labeling. The resulting AFDye 430-labeled proteins can be visualized by fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. These application notes provide a detailed protocol for the labeling of alkyne-modified proteins with this compound, including reagent preparation, reaction conditions, and purification of the labeled conjugate.
Quantitative Data Summary
The spectral properties of this compound are summarized in the table below. These values are essential for the quantitative analysis of the labeled protein, including the determination of the degree of labeling (DOL).
| Parameter | Value | Reference |
| Excitation Maximum (λ_max_) | ~430-432 nm | [1][2] |
| Emission Maximum (λ_em_) | ~537-542 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | ~15,000 cm⁻¹M⁻¹ | [1][2] |
| Molecular Weight | ~585.6 g/mol | [1][2] |
| Recommended Excitation Laser | 405 nm or 445 nm | [4][5] |
| Recommended Emission Filter | 510/80 nm bandpass | [4][5] |
Experimental Protocols
This section details the protocol for labeling an alkyne-modified protein with this compound using a copper-catalyzed click chemistry reaction.
Materials and Reagents
-
Alkyne-modified protein in a buffer free of primary amines (e.g., Tris) and azide-containing compounds. Phosphate-buffered saline (PBS) is recommended.
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography) for removal of excess dye.
Reagent Preparation
-
Alkyne-Modified Protein: Prepare the protein at a concentration of 1-10 mg/mL in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate Stock Solution (20 mM): Dissolve Copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM.
-
THPTA/TBTA Ligand Stock Solution (100 mM): Dissolve the ligand in deionized water or DMSO to a final concentration of 100 mM.
-
Sodium Ascorbate Stock Solution (300 mM): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 300 mM immediately before use. This solution is prone to oxidation.
Protein Labeling Protocol
This protocol is a starting point and may require optimization depending on the specific protein and desired degree of labeling. A 2- to 10-fold molar excess of this compound over the protein is recommended.
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Add the THPTA/TBTA ligand stock solution to the reaction mixture. The final concentration of the ligand should be 5-fold higher than the copper concentration.
-
Add the Copper(II) sulfate stock solution to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
-
(Optional) For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
Purification of the Labeled Protein
After the incubation period, it is crucial to remove the unreacted this compound and other reaction components.
-
Purify the labeled protein using a size-exclusion chromatography column appropriate for the molecular weight of the protein.
-
Elute the protein with an appropriate buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein, which can be identified by its green fluorescence.
-
Combine the fluorescent fractions and concentrate the labeled protein if necessary.
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. For long-term storage, the addition of a cryoprotectant such as glycerol is recommended.
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined by spectrophotometry.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of AFDye 430 (~430 nm, A₄₃₀).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ × CF)] / ε_protein_
-
CF: Correction factor for the absorbance of the dye at 280 nm (typically around 0.1 for this class of dyes).
-
ε_protein_: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A₄₃₀ / ε_dye_
-
ε_dye_: Molar extinction coefficient of AFDye 430 (~15,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for protein labeling and the underlying click chemistry reaction.
Caption: Experimental workflow for this compound protein labeling.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
Application Notes and Protocols for Labeling Nucleic Acids with AFDye 430 Azide for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling nucleic acids with AFDye 430 Azide for use in Fluorescence In Situ Hybridization (FISH) applications. This document outlines the properties of this compound, detailed protocols for probe generation and labeling, and a step-by-step guide for performing FISH experiments.
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. The selection of a bright and photostable fluorescent dye is critical for the success of FISH experiments. AFDye 430 is a green-fluorescent dye that offers high brightness and photostability, making it an excellent choice for FISH applications. This compound is an azide-activated version of this fluorophore, designed for covalent attachment to alkyne-modified nucleic acids via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The CuAAC reaction is bio-orthogonal, meaning it does not interfere with biological molecules, and proceeds with high efficiency under mild conditions.[1] This methodology allows for the robust and reliable generation of fluorescently labeled nucleic acid probes for various FISH-based analyses.
Properties of this compound
AFDye 430 is a water-soluble, green-fluorescent probe with properties well-suited for fluorescence microscopy applications.[2][3] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~430 nm | [3][4] |
| Emission Maximum (Em) | ~539-542 nm | [4][5] |
| Spectrally Similar Dyes | Alexa Fluor® 430, CF®430 Dye | [2] |
| Solubility | Water, DMSO, DMF | [3] |
| Photostability | High | [2][5] |
| pH Sensitivity | Fluorescence is pH-independent over a wide range | [2][5] |
Experimental Workflows
Overall Workflow for AFDye 430 Labeled Probe in FISH
The overall process involves the generation of an alkyne-modified nucleic acid probe, labeling with this compound via click chemistry, and subsequent use of the labeled probe in a FISH experiment.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
The labeling of the alkyne-modified nucleic acid with this compound proceeds via the CuAAC reaction, which forms a stable triazole linkage.
Experimental Protocols
Protocol 1: Generation of Alkyne-Modified DNA Probes by PCR
This protocol describes the generation of alkyne-modified DNA probes using PCR with alkyne-modified dNTPs.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Alkyne-modified dUTP (e.g., 5-ethynyl-dUTP)
-
Taq DNA polymerase and reaction buffer
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Set up the PCR reaction as follows. The ratio of alkyne-modified dUTP to dTTP can be optimized based on the desired labeling density. A 1:3 to 1:1 ratio is a good starting point.
Component Volume (for 50 µL reaction) Final Concentration 5x PCR Buffer 10 µL 1x 10 mM dNTP mix (no dTTP) 1 µL 0.2 mM each 10 mM dTTP 0.75 µL 0.15 mM 10 mM Alkyne-dUTP 0.25 µL 0.05 mM 10 µM Forward Primer 1 µL 0.2 µM 10 µM Reverse Primer 1 µL 0.2 µM DNA Template (1-10 ng/µL) 1 µL 1-10 ng Taq DNA Polymerase 0.5 µL 2.5 units | Nuclease-free water | to 50 µL | - |
-
Perform PCR using optimized cycling conditions for your template and primers.
-
Analyze a small aliquot of the PCR product by agarose gel electrophoresis to confirm amplification of the correct product size.
-
Purify the alkyne-modified PCR product using a PCR purification kit according to the manufacturer's instructions. Elute the probe in nuclease-free water or a low-salt buffer (e.g., 5 mM Tris-HCl, pH 8.0).[6]
-
Quantify the concentration of the purified alkyne-modified DNA probe using a spectrophotometer.
Protocol 2: Labeling of Alkyne-Modified Nucleic Acids with this compound
This protocol details the CuAAC reaction to conjugate this compound to an alkyne-modified nucleic acid probe.
Materials:
-
Alkyne-modified nucleic acid probe (from Protocol 1 or custom synthesis)
-
This compound
-
DMSO (anhydrous)
-
Click chemistry buffer (e.g., 1.5x containing copper(II) sulfate, triethylammonium acetate pH 7)
-
Activator solution (freshly prepared 50 mM ascorbic acid in water)
-
Inert gas (e.g., argon or nitrogen)
-
3% Lithium perchlorate in acetone
-
Acetone
-
Nuclease-free water
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh 50 mM stock solution of ascorbic acid in nuclease-free water. This solution oxidizes quickly and should be made fresh for each experiment.[7]
-
Determine the total reaction volume based on the amount of alkyne-modified oligonucleotide. For 4 to 20 nmol of oligonucleotide, a total reaction volume of 100 µL is recommended.
-
In a microcentrifuge tube, combine the following reagents:
Reagent Volume (for 100 µL reaction) Alkyne-modified nucleic acid in water X µL Click chemistry buffer (1.5x) 67 µL This compound (10 mM stock) 1.5 µL (for 10 nmol oligo) Activator (50 mM ascorbic acid) 2 µL | Nuclease-free water | to 100 µL |
-
Vortex the mixture after each addition.
-
Degas the solution by bubbling a gentle stream of inert gas through the mixture for 30-60 seconds.
-
Incubate the reaction at room temperature for 8-16 hours in the dark. If a precipitate forms, gently warm the tube to redissolve and vortex.
-
To precipitate the labeled oligonucleotide, add 0.2 volumes of 3% lithium perchlorate in acetone and then add acetone to a final volume of 2 mL.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the labeled oligonucleotide.
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of cold acetone, centrifuge again, and discard the supernatant.
-
Air dry the pellet to remove residual acetone.
-
Resuspend the labeled probe in a suitable buffer (e.g., TE buffer or hybridization buffer).
-
For optimal purity, the labeled probe can be further purified by HPLC.[7]
Protocol 3: Fluorescence In Situ Hybridization (FISH) with AFDye 430 Labeled Probes
This is a general protocol for DNA FISH on slide preparations.[6] Conditions should be optimized for the specific cell or tissue type and target sequence.
Materials:
-
AFDye 430 labeled probe
-
Slides with fixed and permeabilized cells/tissues
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 50% formamide/2x SSC, 0.1x SSC)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
-
Coverslips
-
Rubber cement
Procedure:
-
Probe Preparation: Dilute the AFDye 430 labeled probe in hybridization buffer to a final concentration of 1-10 ng/µL.
-
Denaturation:
-
Apply 10-20 µL of the probe mixture to the target area on the slide.
-
Cover with a coverslip and seal the edges with rubber cement to prevent evaporation.
-
Denature the probe and target DNA simultaneously by placing the slide on a heat block at 75-85°C for 5-10 minutes.
-
-
Hybridization:
-
Transfer the slide to a humidified chamber and incubate at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slide in 50% formamide/2x SSC at 42°C for 15 minutes.
-
Wash the slide in 2x SSC at 42°C for 15 minutes.
-
Wash the slide in 0.1x SSC at 60°C for 10 minutes.
-
Briefly rinse the slide in 2x SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Dehydrate the slide through an ethanol series (70%, 85%, 100%) and air dry.
-
Apply a drop of antifade mounting medium containing DAPI to the slide.
-
Mount with a coverslip, removing any air bubbles.
-
Seal the edges of the coverslip with clear nail polish.
-
-
Imaging:
-
Visualize the AFDye 430 signal using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~430 nm, emission ~540 nm).
-
Image the DAPI signal to visualize the cell nuclei.
-
Data Presentation
Labeling Efficiency and Performance
While the exact labeling efficiency can vary depending on the nucleic acid sequence and reaction conditions, the CuAAC reaction is known for its high efficiency.
| Parameter | Expected Outcome | Reference |
| Labeling Efficiency | High to quantitative (>90% is often achievable with optimized protocols) | [8] |
| Photostability | AFDye 430 is a photostable dye, suitable for imaging applications requiring prolonged light exposure. | [4][5] |
| Signal-to-Noise Ratio (SNR) | A high SNR is expected due to the brightness of AFDye 430 and the specificity of the FISH protocol. Dual-color FISH strategies can further enhance the SNR by tenfold. | [9] |
Note: The signal-to-noise ratio can be calculated as the peak signal intensity divided by the standard deviation of the background signal.[10]
Troubleshooting
Click Chemistry Labeling
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inactive this compound (hydrolysis) | Ensure this compound is stored desiccated at -20°C. Use anhydrous DMSO for stock solutions. |
| Oxidized ascorbic acid solution | Prepare the ascorbic acid solution fresh for each experiment. | |
| Inefficient degassing | Ensure the reaction mixture is thoroughly degassed with an inert gas to maintain the Cu(I) oxidation state. | |
| Impurities in the alkyne-modified nucleic acid | Ensure the nucleic acid probe is purified after synthesis or PCR to remove any interfering substances. |
Fluorescence In Situ Hybridization (FISH)
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal | Inefficient probe labeling | Verify labeling efficiency by spectrophotometry or gel electrophoresis. |
| Insufficient probe concentration | Increase the probe concentration during hybridization. | |
| Incomplete denaturation | Optimize denaturation temperature and time. Ensure the slide reaches the target temperature. | |
| Over-fixation of the sample | Reduce fixation time or use a lower concentration of the fixative. | |
| High background | Non-specific probe binding | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer. |
| Incomplete removal of unbound probe | Optimize the duration and agitation of the wash steps. | |
| Autofluorescence of the sample | Treat the sample with an autofluorescence quenching agent. Use appropriate filter sets to minimize bleed-through. | |
| Uneven signal | Uneven probe distribution | Ensure the probe is evenly applied and does not dry out during hybridization. |
| Air bubbles under the coverslip | Carefully apply the coverslip to avoid trapping air bubbles. | |
| Inconsistent sample permeabilization | Optimize permeabilization conditions to ensure uniform access of the probe to the target. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. carlroth.com [carlroth.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. horiba.com [horiba.com]
Application Notes and Protocols for AFDye 430 Azide in In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of AFDye 430 Azide in fluorescent in situ hybridization (FISH) applications. By leveraging the bioorthogonal click chemistry reaction, this method allows for the sensitive and specific detection of nucleic acid sequences in fixed cells and tissues.
Introduction
This compound is a bright, photostable, green-fluorescent dye ideal for in situ hybridization applications. Its azide functional group enables covalent labeling of alkyne-modified nucleic acid probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This post-hybridization labeling strategy offers several advantages, including the use of smaller, more easily delivered probes and a modular approach to fluorescence detection.
Data Presentation
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | 425 nm - 432 nm | [1][2][3] |
| Emission Maximum | 537 nm - 542 nm | [1][2][3] |
| Molecular Weight | 585.6 g/mol | [3] |
| Extinction Coefficient | 15,000 cm⁻¹M⁻¹ | [3] |
| Solubility | Water, DMSO, DMF | [3] |
| Reactive Group | Azide (-N₃) | [1][2] |
| Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [1][2] |
| Spectrally Similar Dyes | Alexa Fluor® 430, CF® 430 | [3] |
Experimental Protocols
This protocol is divided into three main sections:
-
Preparation of Alkyne-Modified Oligonucleotide Probes
-
In Situ Hybridization
-
In Situ Click Chemistry Reaction with this compound
Preparation of Alkyne-Modified Oligonucleotide Probes
Successful in situ hybridization using this compound requires the use of oligonucleotide probes that have been modified to contain an alkyne group.
Materials:
-
Custom oligonucleotide synthesis service capable of incorporating alkyne-modified phosphoramidites (e.g., 5-ethynyl-dU).
-
Nuclease-free water.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
Protocol:
-
Probe Design: Design oligonucleotide probes (typically 20-50 nucleotides in length) complementary to your target RNA or DNA sequence. Computational tools can be used to optimize probe specificity and melting temperature.
-
Probe Synthesis: Order custom-synthesized oligonucleotide probes with one or more internal alkyne modifications, such as 5-ethynyl-dU. The inclusion of multiple alkynes can increase the fluorescent signal.
-
Probe Purification: Upon receipt, ensure the probes are purified (e.g., by HPLC or PAGE) to remove any truncated products.
-
Resuspension and Storage: Resuspend the lyophilized alkyne-modified probes in nuclease-free TE buffer to a stock concentration of 100 µM. Store at -20°C.
In Situ Hybridization
This protocol provides a general workflow for the hybridization of alkyne-modified probes to a target nucleic acid in fixed cells or tissue sections. Optimization of fixation, permeabilization, and hybridization conditions may be required for your specific sample type.
Materials:
-
Slides with fixed and permeabilized cells or tissue sections.
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).
-
Wash Buffers (e.g., 2x SSC with 50% formamide, 2x SSC, 1x SSC).
-
Alkyne-modified oligonucleotide probes.
-
Humidified chamber.
Protocol:
-
Sample Preparation: Prepare slides with cells or tissue sections according to standard protocols for FISH. This typically involves fixation (e.g., with 4% paraformaldehyde), permeabilization (e.g., with Triton X-100 or proteinase K), and a series of ethanol washes.
-
Pre-hybridization: Pre-warm the hybridization buffer to the desired hybridization temperature (typically 37°C to 55°C). Add the hybridization buffer to the slides and incubate in a humidified chamber for at least 1 hour to block non-specific binding sites.
-
Hybridization: Dilute the alkyne-modified oligonucleotide probe in pre-warmed hybridization buffer to the desired final concentration (e.g., 1-10 ng/µL). Remove the pre-hybridization solution from the slides and add the probe-containing hybridization buffer. Cover with a coverslip to prevent evaporation.
-
Incubation: Incubate the slides in a humidified chamber overnight at the optimized hybridization temperature.
-
Washing:
-
Carefully remove the coverslips.
-
Wash the slides in 2x SSC with 50% formamide at the hybridization temperature for 15-30 minutes.
-
Perform two washes in 2x SSC at room temperature for 5 minutes each.
-
Perform one wash in 1x SSC at room temperature for 5 minutes.
-
In Situ Click Chemistry Reaction with this compound
This final step involves the covalent attachment of this compound to the hybridized alkyne-modified probes.
Materials:
-
This compound.
-
Click Reaction Buffer (e.g., Phosphate-buffered saline, PBS).
-
Copper(II) Sulfate (CuSO₄).
-
Reducing Agent (e.g., Sodium Ascorbate).
-
Copper Ligand (e.g., THPTA or TBTA) to protect the sample and enhance the reaction.
-
Nuclease-free water.
-
Mounting medium with DAPI.
Protocol:
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail fresh just before use.
-
The final concentrations of the components may need to be optimized, but a good starting point is:
-
This compound: 1-10 µM
-
Copper(II) Sulfate: 50-100 µM
-
Copper Ligand (e.g., THPTA): 250-500 µM
-
Sodium Ascorbate: 2.5-5 mM
-
-
Preparation Steps:
-
In a microcentrifuge tube, first add the required volume of PBS.
-
Add the this compound and vortex briefly.
-
Add the Copper(II) Sulfate and the Copper Ligand. Vortex to mix.
-
Immediately before adding to the slides, add the Sodium Ascorbate. Vortex gently to mix. The solution should be used within 15 minutes.
-
-
-
Click Reaction:
-
Remove the final wash buffer from the slides.
-
Add the freshly prepared click reaction cocktail to the slides, ensuring the sample is completely covered.
-
Incubate in a dark, humidified chamber at room temperature for 30-60 minutes.
-
-
Post-Reaction Washes:
-
Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unreacted reagents.
-
Perform a final wash in PBS for 5 minutes.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slides in deionized water.
-
Air dry the slides in the dark.
-
Add a drop of mounting medium containing DAPI to counterstain the nuclei.
-
Apply a coverslip and seal.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and AFDye 430 (Excitation ~430 nm, Emission ~540 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for in situ hybridization using this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) signaling pathway.
References
Application Notes: High-Efficiency Labeling of Biomolecules using Copper-Catalyzed Click Chemistry with AFDye 430 Azide
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1] This reaction forms a stable triazole linkage between a terminal alkyne and an azide functional group.[2] The bio-orthogonality of the azide and alkyne groups ensures that the reaction proceeds with high selectivity in complex biological samples, as these functional groups are absent in native biomolecules.[1][2] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper (II) sulfate (CuSO₄) and a reducing agent, most commonly sodium ascorbate.[3][4]
AFDye 430 Azide is a bright, photostable, and water-soluble fluorescent probe ideal for this application.[5][6] With an excitation maximum around 432 nm and an emission peak at approximately 539 nm, it is well-suited for fluorescence microscopy and other detection methods.[5][7] These application notes provide a detailed protocol for the labeling of alkyne-modified biomolecules (such as proteins, nucleic acids, or peptides) with this compound using a copper-catalyzed click reaction. The use of a water-soluble ligand, THPTA, is recommended to enhance reaction efficiency and protect biomolecules from potential copper-mediated damage.[3][8]
Reaction Principle and Workflow
The fundamental reaction involves the cycloaddition of the this compound to an alkyne-modified biomolecule, catalyzed by a Cu(I)-THPTA complex.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
Illuminating Life: AFDye 430 Azide for Copper-Free Live Cell Imaging
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of AFDye 430 Azide in live cell imaging through copper-free click chemistry. This advanced technique allows for the specific and bioorthogonal labeling of biomolecules in their native cellular environment, offering a powerful tool for studying dynamic cellular processes without the cytotoxicity associated with traditional copper-catalyzed methods.
Introduction
This compound is a bright, photostable, green-fluorescent probe that can be utilized for the fluorescent labeling of biomolecules in live cells. Its azide functional group allows it to react with a strained alkyne, such as dibenzocyclooctyne (DBCO), through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This bioorthogonal reaction is highly specific and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell imaging applications.[1][3]
The workflow for live cell imaging using this compound involves two key steps. First, a biomolecule of interest within the cell is metabolically labeled with a strained alkyne. This is achieved by introducing a precursor molecule, such as an amino acid or sugar functionalized with a DBCO or bicyclo[6.1.0]nonyne (BCN) group, into the cell culture medium.[4][5] The cells' metabolic machinery then incorporates this modified precursor into newly synthesized proteins, glycans, or other biomolecules. Subsequently, the cells are treated with this compound, which readily clicks to the alkyne-tagged biomolecules, rendering them fluorescent for visualization by microscopy.
Data Presentation
The following table summarizes the key quantitative data for AFDye 430, a fluorescent dye with properties identical or spectrally similar to this compound.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λmax) | 430 nm | [6][7] |
| Maximum Emission Wavelength (λem) | 542 nm | [6] |
| Molar Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [6] |
| Molecular Weight | ~585.6 g/mol | [7] |
| Solubility | Water, DMSO, DMF | [7] |
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of live cells with a strained alkyne and subsequent fluorescent labeling with this compound.
Protocol 1: Metabolic Labeling of Cellular Proteins with a DBCO-Modified Amino Acid
This protocol describes the metabolic incorporation of a DBCO-functionalized amino acid into newly synthesized proteins, followed by labeling with this compound.
Materials:
-
Live cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
DBCO-functionalized amino acid (e.g., DBCO-lysine)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
Metabolic Labeling:
-
Prepare the DBCO-amino acid stock solution in a suitable solvent (e.g., DMSO).
-
Aspirate the culture medium from the cells and replace it with a fresh medium containing the DBCO-amino acid at a final concentration of 10-50 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of the modified amino acid into newly synthesized proteins. The optimal incubation time may vary depending on the cell type and protein of interest.
-
-
Washing:
-
Aspirate the labeling medium and wash the cells three times with warm PBS to remove any unincorporated DBCO-amino acid.
-
-
Fluorescent Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a live-cell imaging medium to a final concentration of 1-10 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing:
-
Aspirate the this compound solution and wash the cells three times with a live-cell imaging medium to remove any unbound dye.
-
-
Live Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for AFDye 430 (Excitation: ~430 nm, Emission: ~540 nm).
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans with a DBCO-Modified Sugar
This protocol details the metabolic incorporation of a DBCO-functionalized sugar into cell surface glycans, followed by labeling with this compound.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
DBCO-functionalized sugar (e.g., N-dibenzocyclooctyl-D-mannosamine, Ac4ManDBCO)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on an imaging-appropriate vessel and culture until they reach the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of the DBCO-sugar in a suitable solvent.
-
Add the DBCO-sugar to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
-
Washing:
-
Gently wash the cells three times with warm PBS to remove the unincorporated DBCO-sugar.
-
-
Fluorescent Labeling:
-
Prepare a solution of this compound in a live-cell imaging medium at a final concentration of 1-10 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C in the dark.
-
-
Final Washing:
-
Wash the cells three times with a live-cell imaging medium.
-
-
Imaging:
-
Proceed with live-cell imaging using a fluorescence microscope with the appropriate filters for AFDye 430.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows described in this application note.
References
- 1. glenresearch.com [glenresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A BODIPY-Cyclooctyne for Protein Imaging in Live Cells [authors.library.caltech.edu]
- 6. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Immunofluorescence Staining with AFDye 430 Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of AFDye 430 Azide in immunofluorescence (IF) staining applications. This compound is a bright, photostable, green-fluorescent probe that can be conjugated to alkyne-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method offers a powerful and versatile tool for the fluorescent labeling of biomolecules in cellular and tissue samples.
Introduction
This compound is a water-soluble fluorescent dye with an azide functional group, enabling its covalent attachment to molecules containing a terminal alkyne. This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules in complex biological environments. In the context of immunofluorescence, this is typically achieved by using a primary antibody to target a specific protein, followed by a secondary antibody that has been modified to contain an alkyne group. The subsequent click reaction with this compound results in bright and specific fluorescent staining. AFDye 430 is spectrally similar to other popular green-fluorescent dyes like Alexa Fluor® 430 and CF®430.[1][2]
Quantitative Data
A summary of the key photophysical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [3][4] |
| Emission Maximum (λem) | 542 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 15,955 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [3][4] |
| Solubility | Good in water, DMSO, DMF | [3][4] |
| Storage | -20°C, desiccated, in the dark | [3] |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured mammalian cells using an alkyne-modified secondary antibody and this compound.
Materials
-
This compound
-
Alkyne-modified secondary antibody (specific to the primary antibody host species)
-
Primary antibody (specific to the target protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or NP-40 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells on coverslips
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence staining using click chemistry with this compound.
Step-by-Step Protocol
1. Cell Culture and Preparation
a. Seed and culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 70-80%). b. Gently wash the cells twice with PBS.
2. Fixation
a. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization
a. Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets. b. Wash the cells three times with PBS for 5 minutes each.
4. Blocking
a. Block non-specific antibody binding by incubating the cells with blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
5. Primary Antibody Incubation
a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Remove the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. c. Wash the cells three times with PBS for 5 minutes each.
6. Secondary Antibody Incubation
a. Dilute the alkyne-modified secondary antibody in the blocking buffer. b. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light. c. Wash the cells three times with PBS for 5 minutes each.
7. Click Chemistry Reaction
a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following components in order:
- PBS (to final volume)
- This compound (final concentration 1-10 µM)
- Copper(II) sulfate (CuSO₄) (final concentration 0.5-1 mM)
- THPTA ligand (final concentration 2.5-5 mM)
- Sodium Ascorbate (freshly prepared, final concentration 5-10 mM)
- Note: The optimal concentrations of each component may need to be determined empirically. b. Remove the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells three times with PBS for 5 minutes each.
8. Counterstaining and Mounting
a. If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium. d. Seal the edges of the coverslip with nail polish and allow to dry.
9. Imaging
a. Image the stained cells using a fluorescence microscope equipped with appropriate filters for AFDye 430 (excitation ~430 nm, emission ~542 nm) and the nuclear counterstain.
Signaling Pathway Visualization
While this compound can be used to visualize any protein of interest for which a primary antibody is available, a common application is the study of cellular signaling pathways. The following diagram illustrates a generic signal transduction cascade that could be investigated using this immunofluorescence protocol.
Caption: A generic signaling pathway illustrating potential targets for immunofluorescence.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient click reaction | Optimize concentrations of click reaction components. Ensure Sodium Ascorbate is freshly prepared. |
| Low primary antibody concentration | Increase primary antibody concentration or incubation time. | |
| Incompatible secondary antibody | Ensure the alkyne-modified secondary antibody is specific to the primary antibody's host species. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% normal goat serum). |
| High antibody concentration | Decrease primary and/or secondary antibody concentrations. | |
| Incomplete washing | Increase the number and duration of wash steps. | |
| Non-specific staining | Antibody cross-reactivity | Run appropriate controls (e.g., secondary antibody only). Consider using a pre-adsorbed secondary antibody. |
| Aggregated dye | Centrifuge the this compound stock solution before use. |
For further assistance, please refer to the manufacturer's specific guidelines for the antibodies and reagents used.
References
Application Notes and Protocols for AFDye 430 Azide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFDye 430 Azide is a bright, water-soluble, and photostable fluorescent dye belonging to the coumarin class. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry. This specific and efficient labeling method makes this compound an excellent tool for various fluorescence-based applications, including flow cytometry. With an excitation maximum around 430 nm and an emission maximum around 542 nm, it is well-suited for excitation by the violet laser in most flow cytometers.[1][2][3][4][5][6][7][8] Its fluorescence is independent of pH over a wide range, ensuring stable signal in different buffer conditions.[1][3][4] AFDye 430 is structurally identical or spectrally similar to Alexa Fluor® 430.[1][2][3][4][5]
These application notes provide detailed protocols for using this compound to label and detect cell surface and intracellular proteins for flow cytometry analysis.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~430-433 nm | [1][6][7] |
| Emission Maximum (λem) | ~537-542 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~15,000 - 15,955 M⁻¹cm⁻¹ | [5][9] |
| Fluorescence Quantum Yield (Φ) | ~0.23 | [6][9] |
| Molecular Weight | ~585.6 - 623.69 g/mol | [5][6][9] |
| Solubility | Water, DMSO, DMF | [5][6] |
Experimental Protocols
Herein, we provide detailed protocols for the two primary applications of this compound in flow cytometry: cell surface protein labeling and intracellular protein labeling. These protocols utilize the highly specific click chemistry reaction to conjugate the dye to a target-specific probe, such as an alkyne-modified antibody.
Protocol 1: Cell Surface Protein Labeling
This protocol describes the labeling of cell surface antigens using an alkyne-modified primary antibody followed by a click reaction with this compound.
Materials:
-
Cells of interest in single-cell suspension
-
Alkyne-modified primary antibody specific for the target cell surface protein
-
This compound
-
Copper (II) Sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., Sodium Ascorbate)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
1.5 mL microcentrifuge tubes
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Primary Antibody Incubation:
-
Add the alkyne-modified primary antibody at the predetermined optimal concentration to the cell suspension.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice by adding 1 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and carefully decanting the supernatant.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix:
-
This compound (final concentration of 1-5 µM)
-
Copper (II) Sulfate (final concentration of 50-100 µM)
-
Reducing agent (e.g., Sodium Ascorbate, final concentration of 0.5-1 mM) in an appropriate volume of Flow Cytometry Staining Buffer.
-
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer as described in step 3.
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 500 µL).
-
Analyze the samples on a flow cytometer equipped with a violet laser for excitation and an appropriate emission filter (e.g., 530/40 bandpass).
-
Protocol 2: Intracellular Protein Labeling
This protocol details the labeling of intracellular antigens, which requires cell fixation and permeabilization prior to antibody incubation and the click reaction.
Materials:
-
Cells of interest in single-cell suspension
-
Alkyne-modified primary antibody specific for the target intracellular protein
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS)
-
Copper (II) Sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., Sodium Ascorbate)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
1.5 mL microcentrifuge tubes
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension as described in Protocol 1, Step 1.
-
-
Fixation:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Add 1 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Primary Antibody Incubation:
-
Resuspend the permeabilized cells in the alkyne-modified primary antibody diluted in Permeabilization Buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with Permeabilization Buffer.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1, Step 4, using Permeabilization Buffer as the diluent.
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Analyze on a flow cytometer as described in Protocol 1, Step 5.
-
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
Caption: Workflow for cell surface protein labeling.
Caption: Workflow for intracellular protein labeling.
Caption: Principle of target protein detection.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 3. interchim.fr [interchim.fr]
- 4. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alexa Fluor 430/Alexa Fluor 430 FluoroFinder [app.fluorofinder.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
Application Notes and Protocols for AFDye 430 Azide in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFDye 430 Azide is a yellow fluorescent dye derivative that serves as a powerful tool for advanced cellular imaging.[1] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via click chemistry, a highly specific and efficient bioorthogonal ligation reaction.[1][2] This labeling strategy, combined with the dye's favorable photophysical properties, makes it particularly well-suited for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[3]
This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, enabling researchers to achieve nanoscale visualization of subcellular structures and processes.
Photophysical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Photophysical Properties of AFDye 430
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 430 - 432 nm | [2][4] |
| Maximum Emission Wavelength (λem) | 537 - 542 nm | [1][2][5] |
| Stokes Shift | ~112 nm | [3] |
| Molar Extinction Coefficient | 15,000 - 15,955 M⁻¹cm⁻¹ | [2][5] |
| Fluorescence Quantum Yield | 0.23 | [5] |
| Spectrally Similar Dyes | Alexa Fluor® 430, CF® 430 | [2][6] |
Table 2: Chemical Properties and Handling of this compound
| Property | Description | Reference |
| Molecular Weight | ~585.6 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Purity | >95% (HPLC) | [2] |
| Storage | Store at -20°C, desiccated and protected from light. | [1][2] |
| Shipping | Ambient temperature | [2] |
Key Applications in Super-Resolution Microscopy
This compound is particularly advantageous for the following super-resolution techniques:
-
Stimulated Emission Depletion (STED) Microscopy: The high photostability of AFDye 430 makes it suitable for STED imaging, which utilizes high-intensity lasers.[3] Its large Stokes shift is also beneficial for multicolor STED microscopy, allowing for depletion with a single wavelength when combined with other dyes.[3]
-
Direct Stochastic Optical Reconstruction Microscopy (dSTORM): AFDye 430 can be used in dSTORM, a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of fluorophores to generate super-resolution images.[7][8]
-
DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): While less commonly cited for AFDye 430, its azide functionality allows for its incorporation into DNA oligonucleotides, making it a potential candidate for DNA-PAINT applications.[9][10]
Experimental Protocols
The following protocols provide a general framework for labeling and imaging with this compound. Optimization may be required for specific cell types, target molecules, and imaging systems.
Protocol 1: Metabolic Labeling of Biomolecules with Alkyne Analogs
This initial step introduces an alkyne group into the target biomolecule (e.g., proteins, glycans, lipids, or DNA) within living cells. This is a prerequisite for the subsequent click chemistry reaction with this compound.
Materials:
-
Alkynated metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, N-azidoacetylgalactosamine (Ac4GalNAz) for glycans, or EdU for DNA)
-
Cell culture medium appropriate for the cell line
-
Cells of interest
Procedure:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing the alkynated metabolic precursor at a pre-determined optimal concentration.
-
Incubate the cells for a sufficient period to allow for the incorporation of the alkyne analog into the target biomolecules. This time can range from a few hours to overnight, depending on the metabolic activity of the cells and the specific precursor.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated precursor.
-
Proceed with cell fixation and permeabilization as required for the specific application. For intracellular targets, fixation and permeabilization are necessary. For cell-surface targets, fixation may be sufficient.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the copper-catalyzed click reaction to label the alkyne-modified biomolecules with this compound.[7][11]
Materials:
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
PBS
Stock Solutions:
-
This compound: 1-5 mM in DMSO
-
CuSO4: 20 mM in water
-
THPTA: 100 mM in water
-
Sodium ascorbate: 300 mM in water (prepare fresh)
Procedure:
-
Prepare the "Click-iT" reaction cocktail immediately before use. For a 200 µL final volume:
-
To 180 µL of PBS, add 2 µL of 20 mM CuSO4 and 2 µL of 100 mM THPTA. Mix well.
-
Add 1-10 µM (final concentration) of this compound from the stock solution.
-
Add 10 µL of 300 mM freshly prepared sodium ascorbate to initiate the reaction.
-
-
Immediately add the reaction cocktail to the fixed and washed cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing a quenching agent (e.g., 100 mM glycine) to remove unreacted dye and copper.
-
Wash twice more with PBS.
-
The sample is now ready for imaging.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This copper-free click chemistry method is ideal for live-cell imaging or when copper-induced cytotoxicity is a concern.[1][2] It requires the metabolic incorporation of a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN).
Materials:
-
This compound
-
Cells metabolically labeled with a strained alkyne
-
Appropriate cell culture medium or buffer
Procedure:
-
Prepare a solution of this compound in the appropriate medium or buffer at a final concentration of 1-10 µM.
-
Add the this compound solution to the live or fixed cells.
-
Incubate for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
Wash the cells three times with fresh medium or PBS to remove any unreacted dye.
-
The sample is now ready for imaging.
Protocol 4: Super-Resolution Imaging
STED Microscopy:
-
Excitation: Use a 430 nm or 405 nm laser line for excitation of AFDye 430.[3]
-
STED Depletion: A depletion laser in the range of 590-660 nm can be effective.[3] The optimal wavelength and power will need to be determined empirically.
-
Detection: Collect the fluorescence emission using a bandpass filter centered around 540 nm (e.g., 520-560 nm).
-
Image Acquisition: Acquire images using the appropriate STED imaging software and parameters, adjusting for laser power and pixel dwell time to optimize resolution and minimize photobleaching.
dSTORM Imaging:
-
Imaging Buffer: A standard dSTORM buffer containing an oxygen scavenger system (e.g., glucose oxidase and catalase) and a thiol (e.g., mercaptoethylamine, MEA) is required to induce photoswitching. The optimal buffer composition may need to be determined experimentally.
-
Excitation and Photoswitching: Use the 430 nm laser for both excitation and to drive the fluorophore into a dark state. A lower power UV laser (e.g., 405 nm) can be used to reactivate the fluorophores back to the fluorescent state.
-
Image Acquisition: Acquire a time-series of thousands of images under continuous or pulsed excitation.
-
Image Reconstruction: Use appropriate single-molecule localization software to analyze the image series, localize the individual fluorophore blinking events, and reconstruct the final super-resolution image.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Principle of Click Chemistry Labeling.
Caption: Experimental Workflow for Super-Resolution Imaging.
Caption: Principle of STED Microscopy.
Caption: Principle of dSTORM Imaging.
References
- 1. AF 430 azide_TargetMol [targetmol.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 9. Fluorogenic DNA-PAINT for faster, low-background super-resolution imaging | Springer Nature Experiments [experiments.springernature.com]
- 10. DNA-Based Super-Resolution Microscopy: DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for AFDye 430 Azide in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AFDye 430 Azide, a yellow fluorescent dye, for the detection and imaging of alkyne-modified biomolecules in cellular contexts. This dye is a valuable tool for researchers employing bioorthogonal click chemistry to visualize a wide range of cellular processes.
Introduction to this compound
This compound is a water-soluble and photostable fluorescent probe. Its azide moiety allows for covalent labeling of terminal alkynes through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or to strained cyclooctynes via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are highly specific and bioorthogonal, meaning they do not interfere with native cellular processes. AFDye 430 is optimally excited by a 405 nm violet laser or a 445 nm laser and exhibits a bright green fluorescence.[3] Its fluorescence is pH-insensitive between pH 4 and 10, making it suitable for a variety of biological imaging applications.[4]
Quantitative Data
The following table summarizes the key spectral and physical properties of this compound.
| Property | Value | Reference |
| Excitation Maximum | 430 - 432 nm | [1][2] |
| Emission Maximum | 537 - 542 nm | [1][5] |
| Molar Extinction Coeff. | 15,000 - 15,955 M⁻¹cm⁻¹ | [1][5] |
| Fluorescence Quantum Yield | 0.23 | [5] |
| Molecular Weight | ~585.6 - 623.69 g/mol | [1][5] |
| Solubility | Good in Water, DMSO, DMF | [1][5] |
Experimental Protocols
Here we provide detailed protocols for common applications of this compound in cell imaging. These protocols are intended as a starting point, and optimization may be necessary for specific cell types and experimental conditions.
Labeling of Alkyne-Modified Biomolecules in Fixed Cells for Fluorescence Microscopy
This protocol describes the labeling of alkyne-modified proteins, nucleic acids, or glycans in fixed cells using the copper-catalyzed click reaction.
Materials:
-
Cells cultured on coverslips and metabolically labeled with an alkyne-containing precursor (e.g., an alkyne-modified amino acid, nucleoside, or sugar)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction buffer (or equivalent)
-
Copper (II) Sulfate (CuSO₄) solution
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate Buffered Saline (PBS)
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Metabolic Labeling:
-
Seed cells on coverslips at an appropriate density and allow them to adhere overnight.
-
Incubate cells with the alkyne-containing metabolic label in complete cell culture medium for a duration optimized for your specific experiment.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-20 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click reaction cocktail immediately before use. For each coverslip, mix the following in order:
-
Click-iT® reaction buffer
-
This compound (from a stock solution in DMSO, final concentration typically 1-10 µM)
-
CuSO₄ (final concentration typically 50-100 µM)
-
Sodium Ascorbate (freshly prepared, final concentration typically 1-5 mM)
-
-
Aspirate the PBS from the coverslips and add the Click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain for nuclei (e.g., with DAPI) or other cellular components.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for AFDye 430 (Excitation: ~430 nm, Emission: ~540 nm).
-
Labeling of Alkyne-Modified Biomolecules in Live Cells for Fluorescence Microscopy
Live-cell imaging using the copper-catalyzed click reaction can be challenging due to the cytotoxicity of copper.[7] Therefore, a copper-free click chemistry approach using a strained alkyne (e.g., DBCO, BCN) is highly recommended for live-cell applications. If copper-catalyzed chemistry must be used, it is crucial to use a copper-chelating ligand like THPTA to minimize toxicity and to optimize reaction conditions for minimal incubation times.
Protocol (Copper-Free SPAAC):
-
Cell Seeding and Metabolic Labeling:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Incubate cells with a strained alkyne-containing metabolic label in complete cell culture medium.
-
-
Labeling with this compound:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium (final concentration typically 1-10 µM).
-
Wash the cells twice with pre-warmed medium.
-
Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator.
-
-
Washing and Imaging:
-
Wash the cells three to five times with pre-warmed imaging medium (e.g., phenol red-free medium).
-
Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Labeling of Alkyne-Modified Biomolecules for Flow Cytometry
This protocol allows for the quantification of alkyne-labeled biomolecules in a cell population.
Protocol:
-
Cell Culture and Metabolic Labeling:
-
Culture cells in suspension or detach adherent cells.
-
Incubate cells with the alkyne-containing metabolic label.
-
-
Fixation and Permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells as described in the microscopy protocol (Section 3.1).
-
-
Click Reaction:
-
Resuspend the cell pellet in the Click reaction cocktail (as described in Section 3.1).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS containing 1% BSA.
-
Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the cells on a flow cytometer equipped with a violet or blue laser for excitation and an appropriate emission filter.[8]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for labeling alkyne-modified biomolecules with this compound in fixed cells.
Caption: Workflow for copper-free labeling of live cells using this compound and SPAAC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the alkyne-modified precursor. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure all components of the click reaction cocktail are at the correct final concentrations. Increase the incubation time for the click reaction. | |
| Low abundance of the target molecule. | Use a brighter fluorophore if possible or an amplification strategy. | |
| High background | Non-specific binding of the dye. | Increase the number and duration of wash steps after the click reaction. Include a blocking step with BSA or serum before the click reaction. |
| Incomplete removal of unreacted dye. | Ensure thorough washing after the click reaction. | |
| Cell death (live imaging) | Copper toxicity. | Switch to a copper-free SPAAC reaction if possible. If using CuAAC, use a copper-chelating ligand like THPTA, minimize the copper concentration and incubation time, and ensure the use of a reducing agent.[7] Perform a toxicity test with varying concentrations of the click reagents. |
| Phototoxicity. | Minimize the exposure time and intensity of the excitation light. Use a more sensitive camera or objective. |
Concluding Remarks
This compound is a versatile and robust fluorescent probe for the detection of alkyne-modified biomolecules in a variety of cell imaging applications. The protocols provided here serve as a foundation for developing optimized experimental workflows. By carefully considering the specific requirements of the biological system under investigation, researchers can leverage the power of click chemistry and this compound to gain valuable insights into complex cellular processes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. cn.lumiprobe.com [cn.lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AFDye 488 Azide - Fluorescent Azides - 产品展示 - ClickChemistryTools官方授权总代理|靶点科技(北京)有限公司 [clickchemistrytools.com.cn]
AFDye 430 Azide for FRET (Förster Resonance Energy Transfer) studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AFDye 430 Azide for Förster Resonance Energy Transfer (FRET) studies. This document outlines the spectroscopic properties of this compound, details its use as a FRET donor, suggests a suitable acceptor, and provides detailed protocols for biomolecule labeling and FRET measurements.
Introduction to this compound for FRET
This compound is a water-soluble, green-fluorescent dye equipped with an azide moiety, making it ideal for bio-orthogonal labeling of alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. Its favorable spectroscopic properties, including a high extinction coefficient and good quantum yield, position it as an excellent donor fluorophore for FRET-based assays, which are powerful tools for studying molecular interactions, conformational changes, and enzyme kinetics.
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler."
Spectroscopic Properties and FRET Pair Selection
Successful FRET experiments hinge on the appropriate selection of a donor-acceptor pair. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. Based on the emission of AFDye 430, AFDye 546 is a suitable acceptor.
Table 1: Spectroscopic Properties of the Proposed FRET Pair
| Property | AFDye 430 (Donor) | AFDye 546 (Acceptor) |
| Excitation Maximum (λex) | ~430 nm | ~556 nm |
| Emission Maximum (λem) | ~542 nm | ~573 nm |
| Molar Extinction Coefficient (ε) | ~15,000 cm⁻¹M⁻¹ | ~104,000 cm⁻¹M⁻¹[1] |
| Quantum Yield (Φ) | ~0.23 | ~0.1 (as Alexa Fluor 546)[1] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF |
Note: The quantum yield of AFDye 546 is approximated based on the spectrally similar Alexa Fluor 546. For precise FRET calculations, the quantum yield should be experimentally determined under the specific experimental conditions.
Förster Radius (R₀) Calculation
The Förster radius (R₀) is the distance at which FRET efficiency is 50%. It can be calculated using the following equation:
R₀⁶ = 8.79 x 10⁻²⁵ * (κ² * n⁻⁴ * ΦD * J(λ))
Where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).
-
n is the refractive index of the medium (e.g., ~1.33 for water).
-
ΦD is the fluorescence quantum yield of the donor in the absence of the acceptor.
-
J(λ) is the spectral overlap integral of the donor emission and acceptor excitation spectra.
To obtain a precise R₀ value for the AFDye 430-AFDye 546 pair, the spectral overlap integral (J(λ)) must be calculated from the complete emission spectrum of AFDye 430 and the excitation spectrum of AFDye 546 under the experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Biomolecules with this compound (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-containing biomolecule (e.g., protein, nucleic acid) with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
Dissolve the alkyne-modified biomolecule in PBS at a concentration of 1-5 mg/mL.
-
Add this compound stock solution to the biomolecule solution. A 5-10 fold molar excess of the dye over the biomolecule is recommended.
-
Premix CuSO₄ and TBTA in a 1:5 molar ratio.
-
Add the CuSO₄/TBTA mixture to the reaction to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled biomolecule.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 430 nm (for AFDye 430).
-
Protocol 2: FRET Measurement by Sensitized Emission
This protocol describes how to measure FRET efficiency by detecting the sensitized emission of the acceptor (AFDye 546) upon excitation of the donor (AFDye 430).
Instrumentation:
-
A fluorescence microscope or plate reader equipped with appropriate filters for the donor and acceptor, as well as a FRET-specific filter set (Donor Ex, Acceptor Em).
Procedure:
-
Sample Preparation:
-
Prepare three types of samples:
-
Donor-only: Biomolecule labeled only with AFDye 430.
-
Acceptor-only: Biomolecule labeled only with AFDye 546.
-
FRET sample: Biomolecule labeled with both AFDye 430 and AFDye 546.
-
-
-
Image/Reading Acquisition:
-
Acquire three images/readings for each sample:
-
Donor Channel: Excite at ~430 nm, detect at ~542 nm.
-
Acceptor Channel: Excite at ~556 nm, detect at ~573 nm.
-
FRET Channel: Excite at ~430 nm, detect at ~573 nm.
-
-
-
Correction for Spectral Bleed-through:
-
Donor Bleed-through: Use the donor-only sample to determine the percentage of donor emission that is detected in the FRET channel.
-
Acceptor Cross-excitation: Use the acceptor-only sample to determine the amount of direct acceptor excitation by the donor excitation wavelength.
-
-
FRET Efficiency Calculation:
-
Calculate the corrected FRET signal (FRETc) by subtracting the donor bleed-through and acceptor cross-excitation from the raw FRET signal.
-
FRET efficiency (E) can then be calculated using various established formulas that normalize for the donor and acceptor concentrations.
-
Protocol 3: FRET Measurement by Acceptor Photobleaching
This method measures FRET by observing the increase in donor fluorescence after the acceptor has been photobleached.
Instrumentation:
-
A confocal microscope with the ability to selectively photobleach a region of interest (ROI).
Procedure:
-
Sample Preparation:
-
Prepare the FRET sample (biomolecule labeled with both AFDye 430 and AFDye 546).
-
-
Pre-bleach Imaging:
-
Acquire an image of the donor (AFDye 430) and acceptor (AFDye 546) in a selected field of view.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) within the field of view.
-
Selectively photobleach the acceptor (AFDye 546) within the ROI using a high-intensity laser at its excitation wavelength (~556 nm) until its fluorescence is significantly reduced.
-
-
Post-bleach Imaging:
-
Acquire another image of the donor fluorescence in the same field of view.
-
-
FRET Efficiency Calculation:
-
Measure the average intensity of the donor fluorescence within the ROI before (ID_pre) and after (ID_post) photobleaching.
-
The FRET efficiency (E) is calculated as: E = 1 - (ID_pre / ID_post)
-
Visualizations
Caption: The process of Förster Resonance Energy Transfer (FRET).
Caption: Workflow for labeling biomolecules with this compound.
Caption: Experimental workflow for FRET measurement by acceptor photobleaching.
References
Application Notes and Protocols for Metabolic Labeling of Cells with AFDye 430 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying a wide range of biological processes by introducing bioorthogonal functional groups into biomolecules within living cells. This approach allows for the subsequent visualization and analysis of these molecules in their native environment. This document provides detailed application notes and protocols for the metabolic labeling of cells using azide-modified precursors, followed by covalent modification with AFDye 430 Azide via click chemistry.
This compound is a green-fluorescent probe that can be utilized in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3][4] Its favorable spectral properties, including a large Stokes shift, make it a valuable tool for cellular imaging.[1][5] These protocols are designed to guide researchers in successfully labeling and visualizing a variety of biomolecules, including glycans, proteins, and nucleic acids.
Product Specifications: this compound
Quantitative data for this compound and its spectrally similar counterparts are summarized below. Understanding these parameters is crucial for designing and optimizing fluorescence imaging experiments.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λ_max, abs_) | 430 - 432 nm | [1][2][3][4] |
| Maximum Emission Wavelength (λ_max, em_) | 537 - 542 nm | [1][3][6] |
| Molar Extinction Coefficient (ε) | ~15,000 - 15,955 M⁻¹cm⁻¹ | [1][2][3][4] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |
| Solubility | Good in Water, DMSO, DMF | [1][2][3][4] |
| Storage | -20°C, desiccated, protected from light | [1][3] |
Experimental Workflows and Signaling Pathways
The general workflow for metabolic labeling and subsequent detection with this compound involves two main stages: the metabolic incorporation of an azide-modified precursor and the click chemistry reaction with the fluorescent probe.
Experimental Workflow
This diagram illustrates the sequential steps from cell culture to fluorescence imaging.
Caption: General experimental workflow for metabolic labeling and detection.
Glycan Labeling via the Sialic Acid Biosynthetic Pathway
A common application of this technique is the labeling of cell-surface sialoglycans. This diagram shows the metabolic conversion of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to the corresponding azido-sialic acid, which is then incorporated into glycoconjugates.
Caption: Metabolic pathway for labeling glycans with Ac₄ManNAz.
Detailed Experimental Protocols
The following protocols provide a starting point for the metabolic labeling of mammalian cells. Optimization may be required depending on the cell type and experimental goals.
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Ac₄ManNAz
This protocol describes the introduction of azide groups onto cell surface glycans using Ac₄ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a 10-50 mM stock solution.
-
Metabolic Labeling: Dilute the Ac₄ManNAz stock solution directly into the cell culture medium to a final concentration of 10-50 µM. For sensitive cell lines or to minimize potential metabolic perturbations, a lower concentration (e.g., 10 µM) is recommended as a starting point.[7]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell type and experimental setup.
-
Proceed to Click Chemistry: After the incubation period, the cells are ready for the click chemistry reaction with this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Imaging
This protocol details the labeling of azide-modified cells with an alkyne-containing AFDye 430. Note: Since AFDye 430 is an azide, this protocol is for the inverse reaction where cells are metabolically labeled with an alkyne-containing precursor and detected with this compound. For the standard reaction, an alkyne-derivatized AFDye 430 would be required. The principles and reaction components remain the same. For the purpose of this guide, we will assume the use of an alkyne-modified AFDye 430 for reaction with azide-labeled cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
AFDye 430 Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS or other suitable buffer
Procedure:
-
Prepare Reagent Stock Solutions:
-
AFDye 430 Alkyne: Prepare a 1-10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20-50 mM stock solution in water.
-
THPTA: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100-300 mM stock solution in water immediately before use. This solution is prone to oxidation.
-
-
Wash Cells: Gently wash the azide-labeled cells twice with PBS to remove any residual culture medium.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL, the following concentrations can be used as a starting point:
-
AFDye 430 Alkyne: 2-20 µM
-
CuSO₄: 50 µM
-
THPTA: 250 µM (5-fold excess to copper)
-
Sodium Ascorbate: 2.5-5 mM
-
Note: Premix the CuSO₄ and THPTA before adding to the cocktail. Add the sodium ascorbate last to initiate the reaction.
-
-
Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells three times with PBS to remove unreacted components.
-
Imaging: The cells are now ready for fluorescence microscopy. Image using appropriate filter sets for AFDye 430 (Excitation: ~430 nm, Emission: ~540 nm).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
SPAAC offers a copper-free alternative for labeling live cells, which can be advantageous for minimizing cytotoxicity.[8] This protocol requires a strained-alkyne derivative of AFDye 430 (e.g., DBCO, BCN).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
AFDye 430-DBCO (or other strained alkyne)
-
Complete cell culture medium or PBS
Procedure:
-
Prepare AFDye 430-DBCO Stock Solution: Dissolve the AFDye 430-DBCO in DMSO to a concentration of 1-10 mM.
-
Wash Cells: Gently wash the azide-labeled cells twice with PBS.
-
Labeling Reaction: Dilute the AFDye 430-DBCO stock solution in culture medium or PBS to a final concentration of 10-50 µM. Add this solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Wash the cells three times with PBS or culture medium.
-
Imaging: Proceed with fluorescence microscopy as described for the CuAAC protocol.
Quantitative Data and Considerations
| Parameter | Recommended Starting Range | Considerations |
| Ac₄ManNAz Concentration | 10 - 50 µM | Higher concentrations may impact cell viability and physiology.[7] Start with a lower concentration and optimize. |
| Metabolic Labeling Time | 1 - 3 days | Dependent on cell type and proliferation rate. |
| This compound/Alkyne Concentration | 2 - 50 µM | Higher concentrations can increase signal but also background. Titration is recommended to optimize signal-to-noise.[9] |
| Click Reaction Time | 30 - 60 minutes | Longer incubation times may not significantly increase signal and could increase background. |
| Copper (CuSO₄) Concentration (CuAAC) | 50 µM | Copper can be cytotoxic. Use the lowest effective concentration.[8] |
| Ligand (THPTA) Concentration (CuAAC) | 250 µM (5:1 ratio to Cu) | The ligand protects cells from copper-induced damage and accelerates the reaction.[8] |
| Sodium Ascorbate Concentration (CuAAC) | 2.5 - 5 mM | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | - Inefficient metabolic incorporation of the azide precursor.- Inefficient click reaction.- Low expression of the target biomolecule. | - Increase the concentration of the azide precursor or the incubation time.- Ensure the freshness of the sodium ascorbate solution for CuAAC.- Optimize the concentration of the AFDye 430 probe and the click reaction components. |
| High Background Fluorescence | - Non-specific binding of the fluorescent probe.- Autofluorescence of cells or medium. | - Decrease the concentration of the AFDye 430 probe.- Increase the number of washing steps after the click reaction.- Use a phenol red-free medium for imaging.- Include a negative control (cells not treated with the azide precursor) to assess background. |
| Cell Death or Poor Health | - Cytotoxicity of the azide precursor.- Cytotoxicity of the copper catalyst (CuAAC). | - Reduce the concentration of the azide precursor.- For CuAAC, ensure the presence of a protective ligand like THPTA and use the lowest effective copper concentration.- Consider using the copper-free SPAAC method.[8] |
Conclusion
Metabolic labeling in conjunction with click chemistry and this compound provides a versatile and powerful platform for the fluorescent labeling of biomolecules in living cells. The protocols and data presented here offer a comprehensive guide for researchers to implement this technique in their studies. Careful optimization of labeling conditions is essential to achieve high signal-to-noise ratios while maintaining cell health, enabling detailed investigations into complex biological systems.
References
- 1. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low fluorescence signal with AFDye 430 Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals when using AFDye 430 Azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a yellow fluorescent dye with an excitation maximum of approximately 430-432 nm and an emission maximum around 539-542 nm.[1][2][3] It is spectrally similar to Alexa Fluor® 430.[1][2][3][4]
Q2: What types of click chemistry reactions can this compound be used for?
This compound is suitable for both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] SPAAC, also known as copper-free click chemistry, is ideal for applications where copper might be toxic to the biological system.[5]
Q3: Is this compound sensitive to pH?
No, the fluorescence of AFDye 430 is largely independent of pH in the range of 4 to 10.[2][3]
Q4: How should I store this compound?
This compound should be stored at -20°C, protected from light and moisture.[6][7]
Troubleshooting Low Fluorescence Signal
Low fluorescence intensity can arise from various factors during the labeling process. This guide provides a systematic approach to identify and resolve the root cause of a weak signal.
Issue 1: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
A common reason for a low signal is an inefficient click reaction, leading to poor labeling of the target molecule.
Q: My fluorescence signal is very low after performing a CuAAC reaction. What could be the problem?
A: Several factors can impact the efficiency of the CuAAC reaction. Consider the following troubleshooting steps:
-
Catalyst Preparation and Integrity: The Cu(I) catalyst is crucial for the reaction but is prone to oxidation.
-
Use a freshly prepared reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state. Prepare this solution fresh for each experiment as it readily oxidizes in air.[8]
-
Incorporate a copper-chelating ligand: Ligands such as THPTA can stabilize the Cu(I) catalyst, improve reaction efficiency, and protect biomolecules from damaging reactive oxygen species that can be generated.[9][10][11] A recommended ratio is at least five equivalents of ligand to copper.[9]
-
Consider advanced reagents: For low-abundance targets, consider using AFDye 430 Picolyl Azide, which incorporates a copper-chelating motif to increase the effective concentration of Cu(I) at the reaction site, thereby boosting the reaction rate.[12]
-
-
Reaction Buffer Composition:
-
Oxygen Sensitivity:
Experimental Protocol: Optimizing CuAAC Labeling
This protocol provides a starting point for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., PBS)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
THPTA ligand (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and buffer to the desired final volume.
-
Add the this compound stock solution. A 2-fold molar excess of dye to alkyne groups is a good starting point.[11]
-
Prepare the catalyst premix: combine the CuSO₄ stock and the THPTA ligand stock in a separate tube. A 1:5 ratio of copper to ligand is recommended.[11]
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column or other appropriate method.
Issue 2: Problems with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While copper-free, SPAAC reactions can still present challenges leading to low signal.
Q: I'm using a copper-free click reaction (SPAAC) and my signal is weak. What should I check?
A: Low efficiency in SPAAC reactions is often related to the reactivity of the cyclooctyne.
-
Cyclooctyne Reagent Choice: The reactivity of the strained alkyne is a key driver of the SPAAC reaction.[14] Different cyclooctynes (e.g., DBCO, BCN) have different reaction kinetics. Ensure the chosen cyclooctyne is sufficiently reactive for your application.
-
Reagent Stability: While more stable than the Cu(I) catalyst, ensure your strained alkyne reagent has been stored correctly and has not degraded.
-
Steric Hindrance: The accessibility of the azide and alkyne moieties can affect reaction efficiency. If your target molecule is large or complex, steric hindrance might be a factor.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related reagents.
Table 1: Spectral Properties of AFDye 430
| Property | Value | Reference |
| Excitation Maximum (Absorbance) | ~430-432 nm | [1][2][3] |
| Emission Maximum | ~539-542 nm | [1][2][3] |
| Extinction Coefficient | ~15,000 cm⁻¹M⁻¹ | [2][3] |
| Recommended Laser Line | 405 nm | [7] |
Table 2: Recommended Component Concentrations for CuAAC Reactions
| Component | Recommended Final Concentration | Notes | Reference |
| This compound | 20 µM - 100 µM | Optimal concentration is sample-dependent. A 2-fold excess to alkyne groups is a good starting point. | [11] |
| Copper (CuSO₄) | 0.25 mM | Can be adjusted based on the specific application. | [11] |
| Ligand (e.g., THPTA) | 1.25 mM | A 5:1 ligand to copper ratio is often recommended. | [11] |
| Sodium Ascorbate | 5 mM | Should be prepared fresh. | [11] |
Visual Troubleshooting Guides
The following diagrams illustrate key workflows and decision-making processes for troubleshooting low fluorescence signals.
Caption: General troubleshooting workflow for low fluorescence.
Caption: Optimization steps for CuAAC reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. jcmarot.com [jcmarot.com]
- 6. AF 430 azide_TargetMol [targetmol.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. scispace.com [scispace.com]
- 12. APDye 430 Picolyl Azide | Alexa Fluor® 430 Picolyl Azide equivalent | AxisPharm [axispharm.com]
- 13. ulab360.com [ulab360.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
how to reduce background fluorescence with AFDye 430 Azide
This guide provides troubleshooting advice and answers to frequently asked questions to help you reduce background fluorescence and achieve a high signal-to-noise ratio in your experiments using AFDye 430 Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a water-soluble, green-fluorescent probe used for labeling biomolecules via click chemistry.[1][2] It contains an azide group that reacts specifically with alkyne-modified molecules, either through a copper-catalyzed reaction (CuAAC) or a copper-free strain-promoted reaction (SPAAC).[3][4] Its spectral characteristics make it suitable for detection with standard green filter sets.
| Property | Value | Reference |
| Excitation Maximum | ~430-432 nm | [1][2] |
| Emission Maximum | ~537-542 nm | [2][3][4] |
| Spectrally Similar Dyes | Alexa Fluor® 430, CF®430 | [2][5] |
Q2: What are the primary sources of high background fluorescence with this compound?
High background fluorescence when using this compound can typically be attributed to one or more of the following factors:
-
Sample Autofluorescence: Many biological specimens, such as cells and tissues, contain endogenous molecules (e.g., NADH, collagen, elastin) that fluoresce naturally, especially when excited with blue light (~430 nm).[6][7][8] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also significantly increase autofluorescence.[7][9]
-
Non-Specific Binding: The dye may bind non-specifically to cellular components through hydrophobic or ionic interactions. This is often exacerbated by using an excessively high dye concentration.[10][11]
-
Suboptimal Click Reaction Conditions: In copper-catalyzed reactions, incorrect concentrations or ratios of the copper catalyst, ligand, and reducing agent can lead to dye precipitation or non-specific labeling.[12][13]
-
Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites or ineffective washing steps can leave unbound dye in the sample.[10][14]
Troubleshooting Guides
Use the following flowchart and detailed guides to diagnose and resolve high background issues.
Caption: A troubleshooting workflow to identify and resolve sources of background fluorescence.
Guide 1: Reducing Autofluorescence
If your unstained, fixed, and permeabilized sample shows significant fluorescence in the green channel, the primary issue is autofluorescence.
-
Change Fixative: Avoid glutaraldehyde. If possible, use an organic solvent like ice-cold methanol or ethanol for fixation instead of aldehydes.[7]
-
Chemical Quenching: After aldehyde fixation, treat samples with a quenching agent.
-
Sodium Borohydride (NaBH₄): Prepare a fresh solution of 0.1% NaBH₄ in PBS. Incubate samples for 15-30 minutes at room temperature. This reduces aldehyde-induced fluorescence.[9]
-
Glycine: Incubate with 100 mM glycine in PBS for 15 minutes to quench free aldehyde groups.
-
-
Use a Commercial Quenching Reagent: Products like Sudan Black B or TrueVIEW® can be effective at quenching broad-spectrum autofluorescence, particularly from lipofuscin.[6]
-
Choose a Different Fluorophore: If autofluorescence in the blue-green spectrum cannot be overcome, consider using a dye that emits in the red or far-red region (e.g., >600 nm), where cellular autofluorescence is minimal.[7][15]
Guide 2: Minimizing Non-Specific Dye Binding
If background is present in controls that include the dye but lack the alkyne-modified target, non-specific binding is the likely cause.
-
Titrate the Dye: The most critical step is to determine the lowest effective concentration of this compound. High concentrations are a common cause of background.[16][17] Perform a concentration gradient (e.g., 0.5 µM to 10 µM) to find the optimal balance between signal and noise.
-
Improve Blocking: Use a blocking buffer that effectively saturates non-specific binding sites.
-
Common Blocking Agents: Bovine Serum Albumin (BSA) at 1-5% or normal serum (e.g., goat serum) at 5-10% in a buffer like PBS are standard choices.[18][19] The serum should be from the species that the secondary antibody (if used) was raised in.[18]
-
Add a Detergent: Including a mild non-ionic detergent like Tween® 20 (0.05-0.1%) in your antibody and wash buffers can help reduce hydrophobic interactions, but it may increase background if included in the blocking solution itself for fluorescent applications.[14][18]
-
-
Increase Wash Steps: After the click reaction and any antibody incubation steps, increase the number (3-5 times) and duration (5-10 minutes each) of washes to more effectively remove unbound dye.
Guide 3: Optimizing the Click Reaction (CuAAC)
The copper-catalyzed click reaction itself can sometimes be a source of background if not properly optimized.
Caption: The mechanism of copper-catalyzed click chemistry (CuAAC) labeling.
-
Use Fresh Reagents: Sodium ascorbate (the reducing agent) degrades in solution. Always prepare it fresh before each experiment.
-
Optimize Reagent Ratios: Non-specific labeling can occur if the ratios of catalyst components are incorrect. A common recommendation is to have a significant excess of the reducing agent (ascorbate) over the copper sulfate.[13]
-
Filter Reagents: If you observe precipitates after mixing the click reaction cocktail, filter it through a 0.2 µm syringe filter before adding it to your sample.
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Concentration
This protocol is essential for minimizing background by finding the lowest dye concentration that provides a robust signal.
-
Prepare Samples: Prepare at least 5 identical samples (e.g., cells on coverslips) that have been modified with your alkyne-containing molecule. Include a negative control sample that was not treated with the alkyne.
-
Prepare Dye Dilutions: Create a serial dilution of this compound in your reaction buffer (e.g., PBS) to achieve final concentrations ranging from 0.5 µM to 10 µM. For example, prepare solutions for final concentrations of 0.5, 1, 2.5, 5, and 10 µM.
-
Perform Click Reaction: For each sample, use a different dye concentration in your standard CuAAC or SPAAC click reaction protocol.
-
Wash and Image: After the reaction, wash all samples identically. Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).
-
Analyze: Compare the signal intensity in your positive samples to the background fluorescence in the negative control. Select the lowest concentration that gives a strong specific signal with minimal background.
Protocol 2: General Protocol for Cell Labeling and Background Reduction
This protocol incorporates best practices for reducing both autofluorescence and non-specific dye binding.
-
Cell Fixation:
-
Wash cells 3x with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternative: For potentially lower autofluorescence, fix with ice-cold 100% methanol for 10 minutes at -20°C.[7]
-
-
Quenching (for PFA fixation only):
-
Wash 2x with PBS.
-
Incubate with 0.1% Sodium Borohydride in PBS for 15 minutes at room temperature.[9]
-
Wash 3x with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
-
Wash 3x with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[19]
-
-
Click Reaction (CuAAC Example):
-
Prepare the click-reaction cocktail immediately before use. For a 100 µL reaction, combine:
-
This compound (at pre-determined optimal concentration).
-
1 mM CuSO₄.
-
5 mM Sodium Ascorbate (from a fresh 100 mM stock).
-
Optional but recommended: A copper-stabilizing ligand like BTTAA.
-
-
Remove blocking buffer from the sample and add the click cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash samples 3-4 times with PBS containing 0.1% Tween 20, for 5 minutes each wash.[11]
-
Perform a final wash with PBS.
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Image using appropriate filter sets for AFDye 430 (Excitation: ~430 nm, Emission: ~540 nm).
-
Always include and image a "no-alkyne" negative control to assess the level of non-specific background staining.
-
References
- 1. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AF 430 azide_TargetMol [targetmol.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. Challenges with Background Fluorescence [visikol.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. youtube.com [youtube.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. biotium.com [biotium.com]
- 17. 利用亲脂性膜染料进行细胞示踪 [sigmaaldrich.cn]
- 18. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 19. researchgate.net [researchgate.net]
Optimizing AFDye 430 Azide Click Chemistry: A Technical Support Guide
Welcome to the technical support center for AFDye 430 Azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful implementation of this powerful bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound?
This compound is a bright, water-soluble, and photostable green-fluorescent dye. Its fluorescence is largely independent of pH in the range of 4 to 10.[1][2]
| Property | Value |
| Excitation Maximum (λex) | ~430 nm[1] |
| Emission Maximum (λem) | ~537-542 nm[1] |
| Solubility | Water, DMSO, DMF |
Q2: What is the principle of the click chemistry reaction used with this compound?
This compound participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction forms a stable triazole linkage between the azide group on the dye and a terminal alkyne on the molecule of interest. This reaction is highly specific and efficient, proceeding readily in aqueous environments at room temperature.[3]
Q3: What are the essential components for a successful this compound click chemistry reaction?
A typical CuAAC reaction requires the following components:
-
This compound: The fluorescent labeling reagent.
-
Alkyne-modified biomolecule: Your protein, nucleic acid, or other molecule of interest containing a terminal alkyne group.
-
Copper(I) catalyst: Typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
-
Copper-chelating ligand (optional but recommended): Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can accelerate the reaction and protect biomolecules from copper-induced damage.
Q4: How should I store this compound?
This compound should be stored at -20°C, protected from light and moisture. When stored correctly, it should be stable for at least 12 months.[2]
Experimental Protocols
General Workflow for this compound Click Chemistry
Caption: General experimental workflow for labeling biomolecules with this compound.
Detailed Protocol for Protein Labeling
This protocol is a starting point and may require optimization for your specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare your alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. Avoid buffers containing primary amines (e.g., Tris).
-
This compound Stock: Dissolve this compound in DMSO or water to a final concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM solution in deionized water.
-
Ligand (THPTA) Stock: Prepare a 100 mM solution in deionized water.
-
Sodium Ascorbate Stock: Freshly prepare a 300 mM solution in deionized water.
2. Reaction Setup:
-
In a microcentrifuge tube, combine your protein solution with the this compound stock solution. A molar excess of 3-10 fold of the dye over the protein is a good starting point.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.
-
Add the CuSO₄/THPTA mixture to the protein/dye solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
4. Purification:
-
Remove unreacted dye and other small molecules using size-exclusion chromatography (SEC) or dialysis.[4][5][6][7][8]
Detailed Protocol for Nucleic Acid Labeling
This protocol is a general guideline for labeling alkyne-modified oligonucleotides.
1. Reagent Preparation:
-
Nucleic Acid Solution: Dissolve your alkyne-modified DNA or RNA in nuclease-free water or a suitable buffer (e.g., TE buffer).
-
This compound Stock: Dissolve this compound in DMSO to a 10 mM concentration.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM solution in nuclease-free water.
-
Ligand (THPTA) Stock: Prepare a 100 mM solution in nuclease-free water.
-
Sodium Ascorbate Stock: Freshly prepare a 300 mM solution in nuclease-free water.
2. Reaction Setup:
-
To your nucleic acid solution, add a 4-50 fold molar excess of the this compound stock solution.
-
Add the THPTA/CuSO₄ mixture (premixed at a 2:1 to 5:1 ligand-to-copper ratio). Aim for a final copper concentration of around 25 equivalents relative to the nucleic acid.
-
Add approximately 40 equivalents of the freshly prepared sodium ascorbate solution.
3. Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes.
4. Purification:
-
Precipitate the labeled nucleic acid using ethanol and a salt (e.g., sodium acetate).[9][10][11][12][13] Wash the pellet with 70% ethanol to remove unreacted components.
Troubleshooting Guide
Caption: A decision tree to troubleshoot common issues in this compound click chemistry.
Q: I am seeing very low or no formation of my fluorescently labeled product. What could be the issue?
A: This is a common issue that can arise from several factors:
-
Inactive Reagents:
-
Sodium Ascorbate: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh for each experiment. An oxidized solution will not efficiently reduce Cu(II) to the active Cu(I) catalyst.
-
Copper Catalyst: Ensure your copper source is not contaminated.
-
Alkyne or Azide Integrity: Verify the purity and integrity of your alkyne-modified biomolecule and the this compound.
-
-
Suboptimal Reaction Conditions:
-
Concentration: Click chemistry is a bimolecular reaction, and low concentrations of either the alkyne or azide will result in a slow reaction rate. If possible, increase the concentration of your reactants.
-
Incubation Time and Temperature: While the reaction often proceeds well at room temperature, you can try increasing the incubation time or slightly elevating the temperature (e.g., to 37°C) to improve yields. However, be mindful of the stability of your biomolecule at higher temperatures.
-
Ligand: The absence of a copper-chelating ligand can lead to a slower reaction and potential degradation of your biomolecule. If you are not using a ligand, consider adding one (e.g., THPTA for aqueous reactions). If you are already using a ligand, ensure the copper-to-ligand ratio is optimal (typically 1:2 to 1:5).
-
Q: My final product has high background fluorescence. How can I reduce this?
A: High background fluorescence is often due to unreacted this compound that was not completely removed during purification.
-
Improve Purification:
-
Size-Exclusion Chromatography (SEC): Ensure you are using the correct column and running conditions for the size of your biomolecule to effectively separate it from the much smaller dye molecule.[14][15][16][17][18]
-
Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and perform multiple, extensive buffer changes to ensure complete removal of the free dye.[5][6][7][8]
-
Ethanol Precipitation (for nucleic acids): Perform multiple washes of the nucleic acid pellet with 70% ethanol to thoroughly remove any unbound dye.[9][10][11][12][13]
-
-
Dye Aggregation: Fluorescent dyes can sometimes aggregate, leading to non-specific binding and background signal. To mitigate this, you can try:
-
Ensuring the dye is fully dissolved in the stock solution.
-
Adding a small amount of a non-ionic detergent (e.g., Tween-20) to the reaction buffer.
-
Filtering the dye stock solution before use.
-
Q: The fluorescent signal of my labeled biomolecule is weaker than expected. What can I do?
A: A weak fluorescent signal can be due to inefficient labeling or photobleaching of the dye.
-
Increase Labeling Efficiency:
-
Molar Ratio: Increase the molar excess of this compound relative to your biomolecule. This can drive the reaction towards a higher degree of labeling.
-
pH: While AFDye 430 is stable over a wide pH range, the click reaction itself can be pH-dependent. The optimal pH is typically around 7-8.
-
-
Prevent Photobleaching:
-
Light Exposure: AFDye 430, while photostable, can still photobleach with prolonged exposure to excitation light. Minimize the exposure of your sample to light during experiments and storage.
-
Antifade Reagents: When imaging, consider using an antifade mounting medium to protect the fluorophore from photobleaching.
-
Quantitative Reaction Parameters
The optimal reaction conditions can vary depending on the specific biomolecule and experimental setup. The following tables provide a general starting point for optimization.
Table 1: Recommended Molar Ratios of Reactants
| Reactant | Recommended Molar Ratio (relative to Biomolecule) | Notes |
| This compound | 3 - 10 (for proteins) | Higher ratios can increase labeling efficiency but may also lead to higher background if not properly removed. |
| 4 - 50 (for nucleic acids) | The optimal ratio depends on the number of alkyne modifications. | |
| Copper(II) Sulfate (CuSO₄) | 1 - 5 | Higher concentrations can increase reaction rate but also risk biomolecule damage. |
| Sodium Ascorbate | 5 - 10 | A sufficient excess is needed to keep the copper in its active Cu(I) state. |
| Ligand (e.g., THPTA) | 2 - 5 (relative to CuSO₄) | Helps to stabilize the Cu(I) catalyst and accelerate the reaction. |
Table 2: Influence of Reaction Parameters
| Parameter | Recommended Range/Condition | Impact on Reaction |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for efficient reaction. Higher temperatures (up to 37°C) can increase the rate but may affect biomolecule stability. |
| pH | 7.0 - 8.0 | Optimal for most CuAAC reactions. AFDye 430 fluorescence is stable in the pH 4-10 range.[1][2] |
| Reaction Time | 30 minutes - 2 hours | Most reactions reach completion within this timeframe. Monitor progress if necessary to determine the optimal time. |
| Solvent | Aqueous buffers (e.g., PBS) | AFDye 430 is water-soluble. A co-solvent like DMSO or DMF may be needed to dissolve the dye initially. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Protein purification and fluorescent labeling [bio-protocol.org]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Precipitation of DNA with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 12. abyntek.com [abyntek.com]
- 13. youtube.com [youtube.com]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. lcms.cz [lcms.cz]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
preventing AFDye 430 Azide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the handling and use of AFDye 430 Azide, with a primary focus on preventing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a green-fluorescent probe equipped with an azide group. It is water-soluble and its fluorescence is not sensitive to pH changes in the range of 4 to 10.[1][2] Its primary application is in "click chemistry," a type of reaction that allows for the efficient and specific labeling of biomolecules. Specifically, the azide group on the dye reacts with alkyne-modified molecules in a copper-catalyzed (CuAAC) or copper-free (strain-promoted) azide-alkyne cycloaddition (SPAAC) reaction.[1][3][4][5] This enables researchers to fluorescently label and visualize a wide range of biomolecules, including proteins, nucleic acids, and glycans, in both fixed and living cells.
Q2: What are the key spectral properties of this compound?
Understanding the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~430 nm | [1] |
| Emission Maximum (λem) | ~542 nm | [1] |
| Molar Extinction Coefficient (ε) | ~15,000 cm⁻¹M⁻¹ | [3] |
| Recommended Laser Line | 405 nm or 445 nm | [1][2] |
Q3: In which solvents is this compound soluble?
This compound is a water-soluble dye.[1][3][4] For preparing stock solutions, high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are also recommended.[3][4]
Q4: How should I store this compound?
To ensure the long-term stability of the dye, it should be stored at -20°C, desiccated, and protected from light.[1][2][3]
Troubleshooting Guide: Preventing this compound Aggregation
Aggregation of fluorescent dyes can lead to a variety of experimental problems, including decreased fluorescent signal, non-specific binding, and inaccurate quantification. The following guide provides solutions to common issues related to this compound aggregation.
Problem 1: I observe precipitates or cloudiness in my this compound stock solution.
This is a common indicator of dye aggregation.
| Cause | Solution |
| High Concentration | Prepare stock solutions at a concentration of 1-10 mM. If a higher concentration is required, consider the solubility limits in your chosen solvent. |
| Improper Dissolution | Ensure the dye is completely dissolved. After adding the solvent, vortex the solution thoroughly. Gentle warming (to room temperature if stored cold) and sonication in a water bath for a few minutes can aid dissolution. |
| Poor Solvent Quality | Use high-quality, anhydrous DMSO or DMF. Water contamination in organic solvents can promote aggregation of some dyes. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
Problem 2: My fluorescent signal is weak or absent in my labeling experiment.
While several factors can contribute to weak signal, dye aggregation is a potential culprit.
| Cause | Solution |
| Dye Aggregation in Working Solution | Aggregated dye has reduced fluorescence quantum yield. Before adding to your sample, visually inspect the working solution for any signs of precipitation. If observed, try diluting the stock solution further in the appropriate aqueous buffer (e.g., PBS) immediately before use. |
| Suboptimal Buffer Conditions | While this compound is pH-insensitive in the 4-10 range, other buffer components could potentially influence its solubility. If you suspect buffer incompatibility, try preparing the working solution in a different buffer system. |
| Photobleaching | Minimize the exposure of the dye solutions and labeled samples to light. Use appropriate antifade reagents in your mounting medium for microscopy. |
Problem 3: I am observing high background fluorescence or non-specific staining.
Aggregates of this compound can bind non-specifically to cells or other surfaces, leading to high background.
| Cause | Solution |
| Precipitates in Staining Solution | Centrifuge your final staining solution at high speed (e.g., >10,000 x g) for 1-5 minutes to pellet any aggregates before adding it to your sample. Use the supernatant for labeling. |
| Hydrophobic Interactions | Aggregates can expose hydrophobic regions that interact non-specifically with cellular components. Ensure your washing steps after labeling are thorough to remove unbound dye and aggregates. Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash buffers can help reduce non-specific binding. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM)
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortexer
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the solid at the bottom.
-
Based on the molecular weight of your specific lot of this compound (typically around 585.6 g/mol for the free acid), calculate the volume of DMSO required to make a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for at least one minute to ensure the dye is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If complete dissolution is not achieved, you can sonicate the vial in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Experimental Workflow for Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This workflow outlines the general steps for labeling alkyne-modified biomolecules in cells with this compound. This process is often used to visualize newly synthesized proteins or glycans after metabolic labeling with an alkyne-containing precursor.
Caption: Workflow for cell labeling with this compound.
Detailed Steps:
-
Metabolic Labeling: Culture cells in the presence of an alkyne-modified metabolic precursor (e.g., an amino acid or sugar analog). This will incorporate the alkyne group into the newly synthesized biomolecules.
-
Cell Fixation and Permeabilization:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cells to allow the click chemistry reagents to enter (e.g., with 0.1-0.5% Triton X-100 in PBS).
-
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
This compound (from a stock solution in DMSO, final concentration typically 1-10 µM).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent to convert Cu(II) to the active Cu(I) state (e.g., sodium ascorbate).
-
A copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency (e.g., THPTA).
-
-
Labeling:
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells multiple times with a wash buffer (e.g., PBS with a low concentration of a non-ionic detergent).
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium containing an antifade reagent.
-
Image the cells using a fluorescence microscope with filter sets appropriate for AFDye 430 (Excitation ~430 nm, Emission ~542 nm).
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting logic for this compound issues.
References
improving signal-to-noise ratio in AFDye 430 Azide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing AFDye 430 Azide.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a yellow fluorescent dye with an excitation maximum at approximately 425-432 nm and an emission maximum around 537-542 nm.[1][2][3] It is spectrally similar to Alexa Fluor® 430.[1][3]
Q2: What types of click chemistry reactions can be used with this compound?
This compound is versatile and can be used in two main types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of the dye and a terminal alkyne-modified molecule in the presence of a copper(I) catalyst.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[1][2] This method is often preferred for live-cell imaging due to the cytotoxicity of copper.[4]
Q3: What are the main causes of low signal-to-noise ratio in this compound experiments?
A low signal-to-noise ratio can stem from several factors, including:
-
High Background: This can be caused by non-specific binding of the dye, autofluorescence from cells or media components, or suboptimal washing steps.
-
Weak Signal: This may result from inefficient click chemistry reaction, low abundance of the target molecule, or photobleaching of the fluorescent dye.
-
Suboptimal Imaging Parameters: Incorrect filter sets, low quantum efficiency of the detector, or inappropriate exposure times can all contribute to a poor signal-to-noise ratio.
Q4: How can I reduce autofluorescence when using this compound?
Autofluorescence is often more pronounced in the blue and green spectral regions. To mitigate its effects:
-
Use a quenching agent: Commercially available autofluorescence quenching kits can be effective.
-
Optimize fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[5] Consider using methanol or ethanol as a fixative if compatible with your experiment.
-
Spectral unmixing: If your imaging system supports it, spectral unmixing can help differentiate the AFDye 430 signal from the autofluorescence spectrum.
-
Use appropriate controls: Always include an unstained sample to assess the level of autofluorescence in your cells or tissue.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess Dye Concentration | Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Insufficient Washing | Increase the number and/or duration of washing steps after the click chemistry reaction to remove unbound dye. Consider adding a low concentration of a mild detergent like Tween-20 to the wash buffer. |
| Non-Specific Binding of the Dye | Include a blocking step before the click reaction. For cell staining, a buffer containing Bovine Serum Albumin (BSA) is commonly used. |
| Hydrophobic Interactions | For SPAAC reactions using DBCO, high background can occur in fixed and permeabilized cells.[7] Consider reducing the dye concentration or incubation time. |
| Precipitation of Dye | Ensure that the this compound is fully dissolved in a suitable solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1] |
Problem 2: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Inefficient Click Reaction (CuAAC) | - Optimize Copper Concentration: The optimal copper concentration is typically between 50 and 100 µM.[8] - Use a Ligand: A copper-chelating ligand like THPTA can accelerate the reaction and protect biomolecules from oxidative damage.[9][10] - Fresh Reducing Agent: Use a freshly prepared solution of a reducing agent like sodium ascorbate to ensure the copper is in its active Cu(I) state.[8] |
| Inefficient Click Reaction (SPAAC) | - Reaction Time: SPAAC reactions are generally slower than CuAAC. Increase the incubation time to allow for complete reaction. - Reactivity of Cyclooctyne: The choice of strained cyclooctyne can affect reaction kinetics. Consider trying different cyclooctynes if the signal is weak. |
| Low Target Abundance | If the target molecule is present in low amounts, consider signal amplification techniques. |
| Photobleaching | - Minimize Light Exposure: Reduce the exposure time and excitation light intensity during imaging.[11] - Use Antifade Reagents: Mount the sample in a mounting medium containing an antifade reagent.[11] - Choose a Photostable Dye: AFDye 430 is generally photostable, but if photobleaching is severe, consider alternative dyes.[3] |
| Incorrect Imaging Setup | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of AFDye 430 (Excitation ~430 nm, Emission ~540 nm). |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Labeling
This protocol provides a general guideline for labeling alkyne-modified biomolecules in fixed cells with this compound.
Materials:
-
Fixed cells containing alkyne-modified biomolecules
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Cell Preparation:
-
Culture and treat cells to incorporate the alkyne-modified molecule of interest.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (if labeling intracellular targets).
-
Wash the cells three times with PBS.
-
Block the cells with 3% BSA in PBS for 30 minutes.
-
-
Click Reaction Cocktail Preparation (Prepare immediately before use):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water.
-
For a 1 mL reaction cocktail, mix the following in order:
-
885 µL PBS
-
5 µL of 10 mM this compound (final concentration: 50 µM)
-
10 µL of 50 mM CuSO₄ (final concentration: 500 µM)
-
50 µL of 50 mM THPTA (final concentration: 2.5 mM)
-
50 µL of 500 mM Sodium Ascorbate (final concentration: 25 mM)
-
-
-
Labeling:
-
Remove the blocking solution from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
Perform any counterstaining (e.g., DAPI for nuclei) if desired.
-
Mount the coverslip on a microscope slide with an antifade mounting medium.
-
Image the cells using appropriate filter sets for AFDye 430 (e.g., excitation 430/20 nm, emission 540/30 nm).
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data for optimizing this compound experiments. Researchers should generate their own data based on their specific experimental conditions.
| Dye Concentration | Incubation Time (min) | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 10 µM | 30 | 500 | 100 | 5.0 |
| 25 µM | 30 | 1200 | 150 | 8.0 |
| 50 µM | 30 | 2500 | 250 | 10.0 |
| 50 µM | 60 | 2800 | 280 | 10.0 |
| 100 µM | 30 | 3000 | 500 | 6.0 |
Visualizations
Caption: Experimental workflow for cell labeling with this compound using CuAAC.
Caption: A logical flowchart for troubleshooting low signal-to-noise ratio in this compound experiments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. AF 430 azide_TargetMol [targetmol.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: AFDye 430 Azide Conjugation
Welcome to the technical support center for AFDye 430 Azide conjugation. This guide provides troubleshooting information and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully using this compound for their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a yellow fluorescent probe equipped with an azide group for conjugation via click chemistry.[1][2] It is a water-soluble dye that is bright and photostable.[3][4] Its fluorescence is not affected by pH changes between pH 4 and 10.[5][6]
| Property | Value |
| Excitation Maximum | ~430 nm[3][6] |
| Emission Maximum | ~542 nm[1][2][6] |
| Molecular Weight | ~585.6 g/mol [3] |
| Solubility | Water, DMSO, DMF[3] |
Q2: Which click chemistry reactions can be used with this compound?
This compound is versatile and can be used in both of the main click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to conjugate the azide to a terminal alkyne.[1][2][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that involves the reaction of the azide with a strained alkyne, such as one containing a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) group.[1][2]
Q3: Should I choose CuAAC or SPAAC for my experiment?
The choice between CuAAC and SPAAC depends on your specific application.
-
CuAAC is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to living cells and may interfere with certain biological systems.[7]
-
SPAAC is preferred for applications in living cells or where copper toxicity is a concern.[] It does not require a catalyst, but the reaction rates are generally slower than CuAAC, and the required strained alkynes can be more complex to synthesize or purchase.[9][10]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue 1: Low Conjugation Yield
Low yields in CuAAC reactions can be due to several factors. Here's a systematic guide to troubleshooting this common issue.
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Copper Catalyst | Ensure your copper(II) sulfate (CuSO₄) is reduced to the active copper(I) state. Use a fresh solution of a reducing agent like sodium ascorbate.[11] | The CuAAC reaction is catalyzed by copper in the +1 oxidation state. Copper(II) is inactive. |
| Oxygen Contamination | Degas your reaction buffer and components. While some protocols are optimized for aerobic conditions, oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[12] | Maintaining an oxygen-free environment can be critical for catalyst stability. |
| Incorrect Reagent Concentrations | Optimize the concentrations of your dye, alkyne-containing molecule, copper, ligand, and reducing agent. A common starting point is a slight excess of the this compound to the alkyne. | The stoichiometry of the reaction components is crucial for achieving high efficiency. |
| Ligand Issues | Use a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) catalyst and increase reaction efficiency, especially in aqueous solutions.[13] | Ligands protect the copper catalyst from oxidation and precipitation. |
| Inaccessible Alkyne | If your alkyne is on a large biomolecule, it may be sterically hindered or buried within the molecule's structure. | Consider using a longer linker on your alkyne or performing the reaction under denaturing conditions if your biomolecule can tolerate it.[12] |
| Precipitation during reaction | If a precipitate forms during the reaction, it could be due to aggregation of the biomolecule or insolubility of the dye conjugate. | Try adjusting the pH, ionic strength of the buffer, or adding organic co-solvents like DMSO to improve solubility.[11][14] |
Experimental Workflow for CuAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Issue 2: Slow or Incomplete Reaction
While SPAAC avoids the complications of a copper catalyst, it can have its own set of challenges, primarily related to reaction kinetics.
| Potential Cause | Troubleshooting Step | Explanation |
| Low Reactivity of Strained Alkyne | Ensure you are using a sufficiently reactive strained alkyne. The reactivity can vary significantly between different types (e.g., DBCO, BCN). | The ring strain of the cyclooctyne is the driving force of the reaction. Higher strain generally leads to faster kinetics.[15] |
| Steric Hindrance | Similar to CuAAC, steric hindrance around the azide or the strained alkyne can slow down the reaction. | If possible, redesign your alkyne-containing molecule with a longer linker arm to make the reactive group more accessible. |
| Hydrophobicity and Solubility | The hydrophobic nature of some strained alkynes can lead to poor solubility in aqueous buffers, reducing the effective concentration of reactants. | The addition of organic co-solvents (e.g., DMSO, up to 10-20%) can improve solubility and reaction rates. Micellar catalysis has also been shown to accelerate SPAAC reactions.[16] |
| Side Reactions | Some strained alkynes, particularly those with high reactivity, can be susceptible to side reactions with other nucleophiles present in the reaction mixture, such as thiols.[7] | If your sample contains a high concentration of free thiols (e.g., from proteins), consider a thiol-capping agent or choose a more stable strained alkyne. |
Logical Relationship for SPAAC Troubleshooting
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific application.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-modified biomolecule: Prepare a concentrated stock solution in a buffer appropriate for your biomolecule (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA Ligand: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be made fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule and buffer to the desired final volume and concentration.
-
Add the THPTA ligand to the tube (a final concentration of 1-2 mM is common).
-
Add the this compound stock solution (a 1.5 to 5-fold molar excess over the alkyne is a good starting point).
-
Add the CuSO₄ stock solution (a final concentration of 200-500 µM is typical).
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM.
-
Gently mix the contents of the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light. Reaction time may need to be optimized.
-
-
Purification:
-
Remove the excess dye and catalyst from the labeled biomolecule using an appropriate method, such as size exclusion chromatography, dialysis, or spin filtration.
-
General Protocol for SPAAC with this compound
This protocol is for the conjugation of this compound to a biomolecule modified with a strained alkyne (e.g., DBCO).
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Strained Alkyne-modified biomolecule: Prepare a concentrated stock solution in a buffer appropriate for your biomolecule (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your strained alkyne-modified biomolecule and buffer to the desired final volume and concentration.
-
Add the this compound stock solution. A 2 to 10-fold molar excess of the azide over the strained alkyne is a common starting point.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC can vary from 1 to 24 hours depending on the reactivity of the strained alkyne. The reaction should be protected from light.
-
-
Purification:
-
Purify the labeled biomolecule to remove unreacted dye using a suitable method like size exclusion chromatography, dialysis, or spin filtration.
-
Signaling Pathway Analogy for Click Chemistry
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. AF 430 azide_TargetMol [targetmol.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AFDye 430 Azide Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with AFDye 430 Azide. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflows and resolve labeling efficiency problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe containing an azide moiety. It is used to label biomolecules that have been modified to contain a terminal alkyne or a strained cyclooctyne group. This labeling occurs via "click chemistry," a highly efficient and specific reaction, enabling the fluorescent tagging of proteins, nucleic acids, and other molecules for visualization and quantification. AFDye 430 is a green-fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum around 537 nm.[1] It is water-soluble and its fluorescence is pH-independent over a wide range.[1][2]
Q2: What are the main methods for labeling with this compound?
There are two primary methods for labeling with this compound:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method requires a copper(I) catalyst to join the azide on the dye with a terminal alkyne on the biomolecule.[1][3] It is a robust and high-yielding reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne.[4][5][6] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a toxic copper catalyst, making it ideal for live-cell imaging.[4][7]
Q3: My labeling efficiency is low. What are the potential causes?
Low labeling efficiency can stem from several factors, depending on the method used (CuAAC or SPAAC). Common causes include:
-
For CuAAC:
-
Oxidation of the Copper(I) catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.
-
Suboptimal reagent concentrations: Incorrect concentrations of the dye, biomolecule, copper catalyst, or reducing agent can lead to poor yields.
-
Presence of interfering substances: Buffers containing primary amines (e.g., Tris) or certain metal chelators can inhibit the reaction.[8]
-
-
For SPAAC:
-
Steric hindrance: The accessibility of the azide and cyclooctyne groups can be limited by the surrounding molecular structure.
-
Lower reaction kinetics: While efficient, SPAAC can have slower kinetics compared to CuAAC.
-
-
General Issues:
-
Incorrect quantification of biomolecule or dye: Inaccurate concentration measurements will lead to incorrect molar ratios of reactants.
-
Degradation of the this compound: Improper storage can lead to dye degradation. Store at -20°C in the dark and desiccated.[2]
-
Q4: Can I use this compound for live-cell imaging?
Yes, but with an important consideration. For live-cell imaging, it is highly recommended to use the copper-free SPAAC method. The copper catalyst used in CuAAC is toxic to cells.[9][10] By using a biomolecule modified with a strained cyclooctyne (like DBCO), you can label cells efficiently without introducing cytotoxic copper.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during this compound labeling experiments.
Problem 1: Low or No Fluorescent Signal (Low Labeling Efficiency)
| Potential Cause | Recommended Solution |
| CuAAC: Inactive Copper Catalyst | The Cu(I) catalyst is essential for the reaction and is susceptible to oxidation. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ. The use of a copper-chelating ligand, such as THPTA, can help stabilize the Cu(I) state and accelerate the reaction. |
| CuAAC: Suboptimal Reagent Concentrations | The molar ratio of reactants is critical. A common starting point is a 10-fold molar excess of the this compound over the alkyne-modified biomolecule. The optimal copper concentration for live-cell labeling is typically in the low micromolar range (e.g., 20-50 µM) when used with a stabilizing ligand.[9] For in vitro labeling, concentrations can be higher. It's advisable to titrate the dye and catalyst concentrations to find the optimal balance for your specific application. |
| SPAAC: Slow Reaction Kinetics | While copper-free, SPAAC reactions can be slower than CuAAC. To improve efficiency, consider increasing the incubation time or the concentration of the this compound. Ensure the reaction is performed at an optimal temperature (typically room temperature to 37°C). |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or strong chelators (e.g., EDTA) can interfere with the CuAAC reaction.[8] It is recommended to perform the reaction in non-interfering buffers such as PBS or HEPES at a pH between 7 and 7.5.[11] |
| Poor Accessibility of Reactive Groups | Steric hindrance around the azide or alkyne/cyclooctyne can prevent efficient reaction. If possible, consider designing your biomolecule construct with a linker to increase the accessibility of the reactive moiety. |
| Degraded Dye | This compound is light-sensitive and should be stored properly at -20°C in the dark and protected from moisture.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation. |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess Unreacted Dye | After the labeling reaction, it is crucial to remove any unreacted this compound. This can be achieved through methods like gel filtration, dialysis, or spin columns. Inadequate purification will result in high background fluorescence. |
| Hydrophobic Interactions | Fluorescent dyes can sometimes non-specifically associate with proteins or cellular components through hydrophobic interactions. To minimize this, consider including a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) in your washing buffers. |
| Precipitation of the Dye | While this compound is water-soluble, using very high concentrations in buffers with low solubility for organic molecules could lead to precipitation. Ensure the dye is fully dissolved in a suitable solvent like DMSO before adding it to the aqueous reaction buffer. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of Proteins
This protocol provides a starting point for the copper-catalyzed labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the THPTA ligand to the protein solution to a final concentration of 5 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Add the this compound stock solution to a final concentration that is in 5-10 fold molar excess to the protein.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM to initiate the click reaction.
-
Mix the reaction gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess unreacted dye and other reaction components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: General Procedure for SPAAC (Copper-Free) Labeling of Live Cells
This protocol is for labeling live cells that have been metabolically engineered to express a cyclooctyne group (e.g., DBCO) with this compound.
Materials:
-
Live cells expressing a DBCO-modified biomolecule
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium or PBS
Procedure:
-
Prepare Dye Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
-
Cell Preparation:
-
Wash the cells gently with pre-warmed PBS or serum-free medium to remove any residual media components.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in cell culture medium or PBS to the desired final labeling concentration (typically 5-25 µM).
-
Add the labeling solution to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with fresh, pre-warmed medium or PBS to remove any unreacted dye.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filters for AFDye 430 (Excitation/Emission ~430/537 nm).
-
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: AFDye 430 Azide Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted AFDye 430 Azide from their samples after click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
Unreacted this compound can interfere with downstream applications by contributing to high background fluorescence, leading to inaccurate quantification and reduced signal-to-noise ratios in imaging experiments. For cellular assays, the presence of free dye, even in small amounts, can lead to artifacts and misinterpretation of results.
Q2: What are the common methods for removing unreacted this compound?
The most common and effective methods for removing small molecules like this compound (Molecular Weight: 585.6 g/mol ) from larger, labeled biomolecules (e.g., proteins, nucleic acids) are:
-
Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size. Larger, labeled biomolecules pass through the column quickly, while the smaller, unreacted dye molecules are retained and elute later.[1]
-
Dialysis: This technique involves the use of a semi-permeable membrane that allows the passage of small molecules like the unreacted dye while retaining the larger, labeled biomolecule.[1][2]
-
Ethanol Precipitation: This method is particularly useful for purifying and concentrating DNA and RNA. The nucleic acids are precipitated out of solution with ethanol, leaving the soluble unreacted dye in the supernatant.[3][4][5]
Q3: Which removal method is best for my sample?
The choice of method depends on the nature of your sample (protein, nucleic acid), its volume, and the required purity. The following table provides a general guideline:
| Method | Best For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Small to medium sample volumes (µL to mL). Rapid removal. | Fast, efficient, and provides good separation. | Can lead to sample dilution. Requires specialized columns. |
| Dialysis | Larger sample volumes (mL to L). | Gentle on samples. Can handle large volumes. | Time-consuming (can take hours to overnight).[2] |
| Ethanol Precipitation | DNA and RNA samples. | Concentrates the sample. Effectively removes salts and small molecules. | May not be suitable for all proteins. Risk of co-precipitation of the dye if not optimized. |
Q4: What are the properties of this compound that I should be aware of during purification?
Understanding the properties of this compound can help in choosing and optimizing the purification protocol.
| Property | Value | Implication for Purification |
| Molecular Weight | 585.6 g/mol [6] | Significantly smaller than most proteins and long nucleic acids, making size-based separation methods effective. |
| Solubility | Water, DMSO, DMF[6] | Its solubility in aqueous buffers is important for preventing aggregation during purification. |
| Excitation/Emission Maxima | 430 nm / 537 nm[6] | Allows for easy monitoring of dye removal by checking the fluorescence of the flow-through or dialysate. |
| Appearance | Yellow solid[6] | The color can provide a visual cue during purification. |
Troubleshooting Guides
Problem 1: High background fluorescence remains after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of unreacted dye. | - SEC: Ensure the column is adequately equilibrated and not overloaded. Consider using a column with a smaller pore size for better separation of small molecules. - Dialysis: Increase the number of buffer changes and the duration of dialysis. Use a larger volume of dialysis buffer.[2] - Ethanol Precipitation: Ensure the pellet is washed thoroughly with 70% ethanol to remove all traces of the supernatant containing the free dye. |
| Aggregation of the fluorescent dye. | Fluorescent dyes can sometimes aggregate, making them larger and harder to separate.[7] - Try performing the purification in a buffer with a different ionic strength or pH (note: AFDye 430 is pH-insensitive from pH 4 to 10).[8] - Include a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers to help prevent aggregation. |
| Non-specific binding of the dye to the purification media. | - SEC: Some dyes can interact with the column matrix.[9] Pre-treat the column by running a blocking solution (e.g., a buffer containing a small amount of BSA, if compatible with your sample) to saturate non-specific binding sites. - Dialysis: Ensure the dialysis membrane is made of a material with low protein/dye binding properties (e.g., regenerated cellulose). |
Problem 2: Low recovery of the labeled biomolecule.
| Possible Cause | Troubleshooting Step |
| Precipitation of the labeled protein. | Fluorescent labeling can sometimes cause proteins to become less soluble and precipitate.[10] - Perform all purification steps at 4°C to improve protein stability. - Screen different buffers with varying pH and salt concentrations to find a condition where your labeled protein is most soluble. |
| Adsorption of the biomolecule to the purification media or tubing. | - Use low-binding tubes and pipette tips. - Pre-condition the purification column or dialysis membrane according to the manufacturer's instructions to minimize non-specific binding. |
| Loss of sample during ethanol precipitation. | - Ensure the pellet is not dislodged when decanting the supernatant. - After adding ethanol, ensure the solution is mixed well and incubated at a low temperature for a sufficient time to allow for complete precipitation. |
Experimental Protocols
Method 1: Size Exclusion Chromatography (Desalting Column)
This protocol is suitable for rapid removal of unreacted this compound from protein samples.
Materials:
-
Desalting spin column (e.g., with a molecular weight cut-off of 5-10 kDa)
-
Equilibration buffer (e.g., PBS)
-
Collection tubes
-
Centrifuge
Procedure:
-
Column Preparation:
-
Remove the column's bottom cap and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.
-
-
Equilibration:
-
Add 500 µL of equilibration buffer to the top of the resin.
-
Centrifuge for 1 minute at 1,000 x g. Discard the flow-through.
-
Repeat the equilibration step 2-3 more times.
-
-
Sample Loading:
-
Place the column in a new, clean collection tube.
-
Slowly apply your sample (typically 100-130 µL for a standard spin column) to the center of the resin bed.
-
-
Elution:
-
Centrifuge for 2 minutes at 1,000 x g.
-
The eluate in the collection tube is your purified, labeled biomolecule. The unreacted this compound remains in the column resin.
-
Method 2: Dialysis
This protocol is ideal for larger sample volumes and for sensitive proteins.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa.[1]
-
Dialysis buffer (at least 200-500 times the sample volume).
-
Stir plate and stir bar.
-
Beaker or flask.
Procedure:
-
Prepare Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and wet it in the dialysis buffer as per the manufacturer's instructions.
-
-
Load Sample:
-
Secure one end of the tubing with a clip.
-
Load your sample into the tubing, leaving some space for it to swell.
-
Remove excess air and seal the other end with a second clip.
-
-
Dialysis:
-
Place the sealed tubing in a beaker with the dialysis buffer and a stir bar.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for at least 2 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. For efficient removal, perform at least 3-4 buffer changes. A common schedule is two changes of 2 hours each, followed by an overnight dialysis in fresh buffer.[2]
-
-
Sample Recovery:
-
Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified sample to a clean tube.
-
Method 3: Ethanol Precipitation of Nucleic Acids
This protocol is for the purification of DNA or RNA samples.
Materials:
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Microcentrifuge
-
Nuclease-free water or TE buffer
Procedure:
-
Precipitation:
-
To your nucleic acid sample, add 1/10th volume of 3 M NaOAc.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix thoroughly by inverting the tube several times.
-
Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
-
-
Pelleting:
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted this compound.
-
-
Washing:
-
Add 500 µL of ice-cold 70% ethanol to the pellet.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the nucleic acid pellet in the desired volume of nuclease-free water or TE buffer.
-
Visual Experimental Workflows
References
- 1. Sodium azide removal protocol | Abcam [abcam.com]
- 2. Dialysis Methods for Protein Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. kendricklabs.com [kendricklabs.com]
- 5. Team:Cambridge/Protocols/Ethanol Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
impact of copper catalyst on cell viability in AFDye 430 Azide labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of copper catalysts on cell viability during AFDye 430 Azide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in copper-catalyzed this compound labeling?
A1: The primary cause of cytotoxicity is the copper(I) catalyst, which can generate reactive oxygen species (ROS) in the presence of oxygen and a reducing agent like sodium ascorbate.[1][2][3][4] This oxidative stress can damage cellular components and lead to decreased cell viability.
Q2: How can I minimize copper-induced cytotoxicity during my labeling experiment?
A2: Several strategies can be employed to minimize copper toxicity:
-
Use a copper-chelating ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can both accelerate the click reaction and protect cells from copper-induced damage.[1][5]
-
Optimize copper concentration: Use the lowest concentration of copper that provides efficient labeling.
-
Minimize incubation time: Shorter incubation times with the copper catalyst solution reduce the exposure of cells to toxic conditions.[1][5]
-
Perform the reaction at a lower temperature: Incubating cells at 4°C can help to reduce cellular stress and unwanted biological processes during labeling.[1][5]
-
Consider copper-free click chemistry: For particularly sensitive cell lines or long-term studies, copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC) are available.[6][7][8]
Q3: What is this compound and what are its spectral properties?
A3: this compound is a yellow fluorescent dye containing an azide group for use in click chemistry reactions.[9][10] It has an excitation maximum at approximately 425-432 nm and an emission maximum around 539-542 nm.[9][10][11][12]
Q4: Can I use this compound for copper-free click chemistry?
A4: Yes, this compound can be used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing strained alkynes like DBCO or BCN.[9][10] This approach eliminates the need for a copper catalyst, thereby avoiding its associated cytotoxicity.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Low Viability | - Copper concentration is too high.- Incubation time is too long.- Absence or insufficient concentration of a protective ligand. | - Titrate the copper sulfate concentration to find the lowest effective concentration.- Reduce the incubation time for the click reaction.- Use a copper-chelating ligand like THPTA at a 5:1 molar ratio to copper.[1][5] |
| Low Labeling Efficiency | - Insufficient copper catalyst concentration.- Inefficient incorporation of the alkyne-modified substrate.- Degradation of reagents. | - Increase the copper sulfate concentration, ensuring to co-optimize with a protective ligand.- Optimize the concentration and incubation time for the alkyne-modified substrate.- Ensure all reagents, especially sodium ascorbate, are freshly prepared. |
| High Background Fluorescence | - Non-specific binding of the this compound.- Incomplete washing after the labeling step. | - Include additional washing steps after the click reaction.- Consider using a blocking agent if non-specific binding is suspected. |
Quantitative Data Summary
The following tables summarize the impact of copper concentration and the protective ligand THPTA on cell viability in various cell lines.
Table 1: Effect of Copper and THPTA on HeLa Cell Viability
| Copper Sulfate (µM) | THPTA (µM) | Cell Viability (%) |
| 50 | 0 | ~60% |
| 50 | 250 | >95% |
| 100 | 0 | ~40% |
| 100 | 500 | >95% |
| 200 | 0 | ~20% |
| 200 | 1000 | >95% |
Data adapted from studies on copper-catalyzed click chemistry on live cells.[1]
Table 2: Effect of Copper and THPTA on CHO Cell Viability
| Copper Sulfate (µM) | THPTA (µM) | Cell Viability (%) |
| 50 | 0 | ~70% |
| 50 | 250 | >95% |
| 100 | 0 | ~50% |
| 100 | 500 | >95% |
| 200 | 0 | ~30% |
| 200 | 1000 | >95% |
Data adapted from studies on copper-catalyzed click chemistry on live cells.[1]
Experimental Protocols
Protocol 1: Live-Cell Labeling using Copper-Catalyzed Click Chemistry
This protocol provides a general procedure for labeling alkyne-modified biomolecules on live cells with this compound.
Materials:
-
Cells cultured with an alkyne-modified metabolic precursor
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and incorporate the alkyne-modified substrate according to your specific experimental design.
-
Prepare Click Reaction Cocktail:
-
Prepare stock solutions of CuSO₄, THPTA, and Sodium Ascorbate.
-
Immediately before use, prepare the click reaction cocktail in DPBS. For a final volume of 1 mL, add the components in the following order, vortexing gently after each addition:
-
This compound (final concentration 2-20 µM)
-
CuSO₄ (final concentration 50-100 µM)
-
THPTA (final concentration 250-500 µM; maintain a 5:1 ratio with CuSO₄)
-
Sodium Ascorbate (final concentration 2.5-5 mM)
-
-
-
Labeling Reaction:
-
Wash the cells twice with ice-cold DPBS.
-
Add the click reaction cocktail to the cells and incubate for 5-15 minutes at 4°C, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells three times with ice-cold DPBS.
-
-
Imaging:
-
Add fresh cell culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for AFDye 430 (Excitation/Emission: ~430/540 nm).
-
Protocol 2: Cell Viability Assay
A standard MTT or resazurin-based assay can be used to quantify cell viability after the labeling procedure.
Materials:
-
Labeled and control cells in a 96-well plate
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
After the labeling and washing steps, add fresh culture medium to the cells.
-
Incubate the cells for a period of 24 hours to allow for recovery.
-
Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add the solubilization buffer.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate cell viability relative to untreated control cells.
Visualizations
Caption: Mechanism of copper-induced cytotoxicity and the protective role of THPTA.
Caption: Experimental workflow for this compound labeling of live cells.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AF 430 azide_TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
Validation & Comparative
AFDye 430 Azide vs. Alexa Fluor 430: A Photostability Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of AFDye 430 Azide and Alexa Fluor 430, two spectrally similar fluorescent dyes crucial for a range of applications in biological imaging and diagnostics. The information presented is based on available data and technical specifications to assist researchers in making informed decisions for their experimental needs.
Executive Summary
Spectral and Photophysical Properties
Both this compound and Alexa Fluor 430 are characterized by their excitation and emission maxima in the blue-green region of the spectrum, making them suitable for excitation with violet laser lines.
| Property | This compound | Alexa Fluor 430 |
| Excitation Maximum | ~430-432 nm[1][2][3][4] | ~430 nm[8] |
| Emission Maximum | ~537-539 nm[2][3][4] | ~545 nm[8] |
| Extinction Coefficient | ~15,000 cm⁻¹M⁻¹[2][3][4] | ~15,000 cm⁻¹M⁻¹[8] |
| Reactive Group | Azide | Azide (for azide variant) |
| pH Sensitivity | Insensitive in the range of pH 4-10[1][3] | Insensitive in the range of pH 4-10[8] |
Photostability Comparison
Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a critical parameter for quantitative and long-term fluorescence imaging experiments. Both AFDye 430 and Alexa Fluor 430 are described as being highly photostable.[1][2][3][4][9][10]
While a direct quantitative comparison is not available, the performance of Alexa Fluor dyes is well-documented to be superior to many conventional dyes. For instance, in comparative studies, Alexa Fluor dyes have demonstrated significantly lower rates of photobleaching than dyes like fluorescein.[6] Given that AFDye 430 is presented as a direct equivalent to Alexa Fluor 430, a similar high level of photostability is expected.
Experimental Protocol: Comparative Photostability Analysis of Fluorescent Dyes
To quantitatively assess the photostability of fluorescent dyes like this compound and Alexa Fluor 430, a standardized imaging and analysis protocol is essential. The following outlines a general methodology.
Objective: To quantify and compare the rate of photobleaching of this compound and Alexa Fluor 430 conjugated to a biological molecule (e.g., an antibody) under controlled illumination.
Materials:
-
Microscope slides and coverslips
-
Biological sample (e.g., fixed cells, tissue sections)
-
Antibody or other targeting molecule conjugated to this compound
-
Antibody or other targeting molecule conjugated to Alexa Fluor 430
-
Antifade mounting medium
-
Fluorescence microscope equipped with a suitable excitation source (e.g., 405 nm laser), a camera, and appropriate filter sets.
Methodology:
-
Sample Preparation:
-
Prepare identical biological samples and stain them with the this compound and Alexa Fluor 430 conjugates under the same conditions (concentration, incubation time, and temperature).
-
Wash the samples to remove unbound conjugates.
-
Mount the samples using an antifade mounting medium.
-
-
Image Acquisition:
-
Locate a region of interest on each sample with comparable initial fluorescence intensity.
-
Set the microscope parameters (e.g., objective magnification, laser power, exposure time) and keep them constant for all acquisitions.
-
Acquire a time-lapse series of images by continuously illuminating the sample. For example, capture an image every 30 seconds for a total duration of 5-10 minutes.[11]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series using image analysis software (e.g., ImageJ).
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the fluorescently labeled region.
-
Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
The rate of decay of the fluorescence intensity is indicative of the rate of photobleaching. A slower decay signifies higher photostability.
-
Experimental Workflow Diagram
Caption: Workflow for comparing the photostability of fluorescent dyes.
Conclusion
Based on the available information from manufacturers and the well-established performance of the Alexa Fluor dye family, this compound is expected to exhibit high photostability, comparable to that of Alexa Fluor 430. For research applications requiring high-resolution imaging, long-term time-lapse studies, or quantitative analysis, both dyes are anticipated to perform well. However, for critical applications, it is always recommended to perform an in-house validation of the photostability under the specific experimental conditions to be used.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Alexa Fluor 品牌概述 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 9. lumiprobe.com [lumiprobe.com]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of Green Fluorescent Dyes for Research Applications
In the landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for the generation of sensitive and reliable data. For applications requiring visualization in the green spectrum, a variety of fluorescent dyes are available, each with distinct photophysical properties. This guide provides a comparative analysis of the quantum yield of AFDye 430 Azide against other commonly used green dyes, supported by experimental methodologies to aid researchers in making informed decisions for their specific applications.
Quantitative Comparison of Green Fluorescent Dyes
The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after photon absorption, is a critical parameter for assessing the brightness and performance of a fluorescent dye. The following table summarizes the quantum yields of this compound and other popular green fluorescent dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| This compound | ~430 | ~542 | 0.23 | Water |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Water/PBS[1][2][3] |
| Fluorescein (FITC) | 494 | 518 | ~0.93 | 0.1 M NaOH[4][5] |
| BODIPY-FL | 503 | 512 | ~0.90 | Methanol[6][7] |
| Oregon Green 488 | 496 | 524 | High | --- |
| Rhodamine Green | 502 | 527 | High | --- |
Note: Quantum yields can be highly dependent on the solvent, pH, and conjugation state of the dye. The values presented here are for the unconjugated dyes under the specified conditions and should be considered as a general guide.
Experimental Protocol: Relative Quantum Yield Determination
The determination of the fluorescence quantum yield is crucial for characterizing and comparing fluorescent probes. The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is a widely used and accessible approach.[8][9][10][11]
Principle
The relative fluorescence quantum yield of an unknown sample (Φ_x) can be calculated by comparing its fluorescence intensity to that of a standard (Φ_std) with a known quantum yield, using the following equation:
Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x^2 / n_std^2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (sample)
-
Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Fluorescein in 0.1 M NaOH)
-
High-purity solvents
Step-by-Step Procedure
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the standard dye in the desired solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This range helps to avoid inner filter effects.[12]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard if their absorption spectra overlap. If not, a correction for the lamp intensity and detector response at different wavelengths may be necessary.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each dilution using a spectrofluorometer.
-
Ensure that the excitation and emission slits are kept constant for all measurements.
-
The emission spectrum should be corrected for the wavelength-dependent response of the instrument.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each dilution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Calculation of Quantum Yield: Use the slopes from the plots in the following equation to calculate the quantum yield of the sample:
Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x^2 / n_std^2)
Experimental Workflow for Relative Quantum Yield Measurement
The following diagram illustrates the key steps in determining the relative quantum yield of a fluorescent dye.
Caption: Workflow for relative fluorescence quantum yield determination.
Signaling Pathway Application: Visualizing Cellular Uptake
Fluorescent dyes like this compound are often used in "click chemistry" reactions to label and visualize biomolecules. The following diagram illustrates a general workflow for labeling an alkyne-modified protein and observing its cellular uptake.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 3. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BODIPY | AAT Bioquest [aatbio.com]
- 7. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. jasco-global.com [jasco-global.com]
- 10. jascoinc.com [jascoinc.com]
- 11. agilent.com [agilent.com]
- 12. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for AFDye 430 Azide
For researchers, scientists, and drug development professionals seeking to leverage the bright and photostable fluorescence of AFDye 430 Azide, a critical decision lies in choosing the optimal click chemistry conjugation strategy. This guide provides an objective comparison of copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry, offering a comprehensive overview of their respective principles, performance characteristics, and experimental considerations to inform your selection process.
This compound is a versatile fluorescent probe that can be conjugated to alkyne-modified biomolecules using either copper-catalyzed or copper-free click chemistry. The choice between these two powerful bioconjugation techniques hinges on the specific requirements of the experiment, particularly the sensitivity to copper-induced cytotoxicity and the desired reaction kinetics. While both methods result in the formation of a stable triazole linkage, their underlying mechanisms and practical implications differ significantly.
Performance Characteristics at a Glance
The decision to employ CuAAC or SPAAC will largely depend on the experimental context, including the nature of the biological sample and the specific research question. Below is a summary of key performance parameters for each method.
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide. | Strain-promoted 1,3-dipolar cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Speed | Generally very fast, with second-order rate constants in the range of 10^4 to 10^5 M⁻¹s⁻¹.[1] Reaction can often be completed within minutes to an hour.[2][3] | Kinetics have improved with the development of new strained alkynes, but are generally slower than CuAAC. Second-order rate constants are typically in the range of 0.1 to 1 M⁻¹s⁻¹.[4] |
| Biocompatibility | The use of a copper catalyst can be cytotoxic, limiting applications in live cells and in vivo.[5] However, the use of copper-chelating ligands can mitigate this toxicity.[6] | Highly biocompatible due to the absence of a cytotoxic metal catalyst, making it ideal for live-cell imaging and in vivo applications.[7][8] |
| Specificity | Highly specific reaction between the azide and terminal alkyne, with minimal side reactions in biological systems.[9] | Also highly specific and bioorthogonal, with the strained alkyne reacting selectively with the azide.[8] |
| Labeling Efficiency | Often reported to have very high labeling efficiency, leading to strong signal intensity.[10][11] | Can also achieve high labeling efficiency, with some studies suggesting it can be higher than CuAAC in certain contexts.[12] However, other studies indicate CuAAC may be more efficient.[10] Efficiency is dependent on the specific strained alkyne used. |
| Reagent Accessibility | Terminal alkynes are generally small, synthetically accessible, and less likely to cause steric hindrance.[4] | Strained cyclooctynes are bulkier, which can sometimes lead to steric hindrance or affect the biological activity of the labeled molecule.[1] Their synthesis can also be more complex and costly.[13] |
Experimental Workflows
The experimental workflows for CuAAC and SPAAC labeling with this compound share the initial step of introducing an alkyne-bearing modification into the target biomolecule. However, the subsequent conjugation steps differ significantly.
Caption: Generalized experimental workflows for CuAAC and SPAAC.
Signaling Pathway Visualization
While specific signaling pathway applications for this compound are not extensively documented in the available literature, fluorescently labeled biomolecules are crucial for elucidating a wide range of cellular processes. For instance, a fluorescently tagged protein involved in a signaling cascade can be tracked to understand its localization, interaction partners, and downstream effects.
Caption: Generic signaling pathway visualization using this compound.
Detailed Experimental Protocols
The following are generalized protocols for labeling alkyne-modified proteins in a cellular context using this compound with either CuAAC or SPAAC. These should be optimized for your specific cell type and experimental setup.
Protocol 1: Copper-Catalyzed (CuAAC) Labeling of Cellular Proteins
This protocol is adapted for labeling proteins in fixed and permeabilized cells. For live-cell labeling, specialized protocols with copper-chelating ligands are necessary to minimize toxicity.[2]
Materials:
-
Alkyne-modified cells on coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® reaction buffer (or a freshly prepared buffer containing PBS)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 500 mM in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix alkyne-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction Cocktail Preparation (prepare immediately before use):
-
For a 500 µL reaction volume, combine the following in order:
-
430 µL PBS
-
10 µL CuSO4 stock solution (final concentration: 2 mM)
-
10 µL Ligand stock solution (final concentration: 1 mM)
-
2.5 µL this compound stock solution (final concentration: 50 µM)
-
-
Vortex briefly to mix.
-
-
Initiation of the Click Reaction:
-
Add 50 µL of freshly prepared Sodium Ascorbate stock solution to the reaction cocktail (final concentration: 50 mM).
-
Vortex immediately to mix.
-
-
Labeling:
-
Add the complete click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image using a fluorescence microscope with appropriate filters for AFDye 430 (Excitation/Emission: ~430/542 nm).[14]
-
Protocol 2: Copper-Free (SPAAC) Labeling of Live Cells
This protocol is suitable for labeling the surface of live cells that have been metabolically labeled with a strained alkyne (e.g., DBCO).
Materials:
-
Live cells metabolically labeled with a strained alkyne (e.g., DBCO-modified sugar)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
Harvest the metabolically labeled cells and wash them with pre-warmed cell culture medium or buffer.
-
Resuspend the cells at a desired concentration.
-
-
Labeling Reaction:
-
Add this compound stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. Incubation times may need to be optimized.
-
-
Washing and Imaging:
-
Pellet the cells by centrifugation and remove the supernatant containing the unreacted dye.
-
Wash the cells three times with fresh medium or buffer.
-
The cells can be imaged live or fixed for later analysis. For live-cell imaging, resuspend the cells in an appropriate imaging buffer.
-
Conclusion
Both copper-catalyzed and copper-free click chemistry offer robust and specific methods for conjugating this compound to biomolecules. The primary advantage of CuAAC lies in its rapid reaction kinetics and generally high labeling efficiency . However, the inherent cytotoxicity of the copper catalyst is a significant drawback for live-cell and in vivo studies, although this can be mitigated with the use of protective ligands.
Conversely, SPAAC shines in its excellent biocompatibility , making it the method of choice for applications in living systems. While historically slower than CuAAC, the development of increasingly reactive strained cyclooctynes has narrowed the kinetic gap. The choice between the two ultimately depends on a careful consideration of the experimental system and the specific scientific question being addressed. For applications where cell viability is paramount, SPAAC is the clear winner. For in vitro applications where speed and potentially higher signal are critical, CuAAC may be the preferred method.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. confluore.com [confluore.com]
- 4. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APDye 430 Azide | Alexa Fluor® 430 Azide equivalent | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. jenabioscience.com [jenabioscience.com]
Validating AFDye 430 Azide Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of biomolecule labeling is paramount. This guide provides an objective comparison of AFDye 430 Azide with other common fluorescent azide dyes, focusing on mass spectrometry as the definitive validation method. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
This compound is a coumarin-based fluorescent probe that enables the sensitive detection of alkyne-modified biomolecules through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." Its bright green fluorescence and water solubility make it a versatile tool in various applications. However, confirming the successful and specific labeling of a target molecule requires robust analytical techniques, with mass spectrometry being the gold standard for providing unambiguous molecular weight confirmation and localization of the modification.
Performance Comparison of this compound and Alternatives
The choice of a fluorescent azide dye can impact not only the imaging aspect of an experiment but also the ease and clarity of mass spectrometry validation. Here, we compare the key characteristics of this compound with popular alternatives from the cyanine and rhodamine dye families.
| Feature | This compound | Cyanine Dye Azide (e.g., Cy5 Azide) | Rhodamine Dye Azide (e.g., TAMRA Azide) |
| Dye Class | Coumarin | Cyanine | Rhodamine |
| Excitation/Emission (nm) | ~430 / ~540 | ~650 / ~670 | ~555 / ~580 |
| Molecular Weight | Lower | Higher | Moderate |
| Mass Spectrometry Ionization Efficiency | Generally good | Can be variable, sometimes prone to in-source fragmentation | Generally good |
| Characteristic MS/MS Fragmentation | Loss of CO from the coumarin core is a common fragmentation pathway.[1][2][3] | Fragmentation of the polymethine chain. | Stepwise loss of functional groups from the xanthene core.[4][5] |
| Advantages in MS Validation | Distinct fragmentation pattern aids in identification. Lower mass simplifies spectra of labeled peptides. | Red-shifted fluorescence is useful for in vivo imaging, but MS validation is crucial. | Bright and photostable, with predictable fragmentation. |
| Considerations for MS Validation | Potential for in-source decay, though generally less than larger dyes. | Higher mass can complicate analysis of large biomolecules. Potential for multiple charge states. | Can exhibit complex fragmentation patterns.[4][6] |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Peptide with this compound
This protocol describes a general procedure for the copper-catalyzed click chemistry labeling of a peptide containing a terminal alkyne.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
DMSO
-
Solid-phase extraction (SPE) C18 cartridge
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified peptide in deionized water to a final concentration of 10 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. Note: This solution should be made fresh.
-
Prepare a 50 mM solution of CuSO₄ in deionized water.
-
Prepare a 50 mM solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
5 µL of 10 mM alkyne-modified peptide
-
10 µL of 10 mM this compound
-
5 µL of 50 mM THPTA
-
5 µL of 50 mM CuSO₄
-
-
Vortex the mixture briefly.
-
Add 5 µL of 100 mM sodium ascorbate to initiate the reaction.
-
Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.
-
-
Purification:
-
Purify the labeled peptide from excess reagents using a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unreacted dye and catalysts.
-
Elute the labeled peptide with a solution of 50% acetonitrile and 0.1% TFA in water.
-
Dry the eluted sample in a vacuum centrifuge.
-
Protocol 2: Mass Spectrometry Validation of this compound Labeled Peptide
This protocol outlines the analysis of the purified labeled peptide by LC-MS/MS.
Materials:
-
Purified AFDye 430-labeled peptide
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
C18 HPLC column suitable for peptide separations
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried, purified labeled peptide in Mobile Phase A to a concentration of approximately 1 µM.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the C18 HPLC column.
-
Elute the peptide using a gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
-
The HPLC eluent is directly introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected mass of the labeled peptide (e.g., m/z 400-2000).
-
Perform data-dependent acquisition, selecting the most intense precursor ions for MS/MS fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the mass of the peptide plus the mass of the this compound.
-
Analyze the MS/MS spectrum for characteristic fragment ions of the peptide backbone (b- and y-ions) and the dye. For AFDye 430, look for fragments corresponding to the coumarin core.
-
Visualizing the Workflow and Application
To further clarify the experimental process and a potential application, the following diagrams are provided.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. [PDF] Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to AFDye 430 Azide Alternatives for Live Cell Imaging
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for live-cell imaging applications utilizing click chemistry, this guide provides a detailed comparison of alternatives to AFDye 430 Azide. The following sections offer a quantitative analysis of spectral and photophysical properties, detailed experimental protocols for common applications, and visual workflows to aid in experimental design.
This guide focuses on azide-functionalized fluorescent dyes that are spectrally similar to AFDye 430, suitable for excitation by the common 405 nm laser line, and compatible with live-cell imaging conditions. The selection of an appropriate fluorescent probe is critical for the success of live-cell imaging experiments, directly impacting signal-to-noise ratio, data quality, and the ability to perform long-term observations. Key performance indicators such as quantum yield, molar extinction coefficient, and photostability are paramount in this selection process.
Quantitative Performance Comparison
The following table summarizes the key spectral and photophysical properties of this compound and its potential alternatives. This data has been compiled from publicly available product datasheets and scientific literature. While manufacturers often describe their products as "bright" and "photostable," this guide prioritizes quantitative data to facilitate objective comparison.
| Dye | Supplier | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| This compound | Vector Laboratories | 432 | 539 | 15,000 | 0.23[1] | Photostable[2][3] |
| AZDye™ 405 Azide | Vector Laboratories | 402 | 424 | 35,000[4][5] | Not specified | Photostable[4] |
| CF®405M Azide | Biotium | 408 | 452 | Not specified | Not specified | More photostable than Pacific Blue™[6] |
| SeTau-405-Azide | SETA BioMedicals | 405 | 518 | 13,800 (in water) | 0.80 (in water)[7][8] | High[8] |
Note: Quantitative photostability data, such as photobleaching quantum yields, are not consistently provided by all manufacturers. The "Photostability" column reflects the qualitative descriptions from the suppliers. Researchers are encouraged to perform their own side-by-side comparisons under their specific experimental conditions.
Experimental Protocols
Live-cell imaging using azide-functionalized dyes coupled with click chemistry is a powerful technique to visualize and track biomolecules in their native environment. The following are detailed protocols for two common applications: metabolic labeling of newly synthesized proteins and cell surface glycans. These protocols are generalized and may require optimization for specific cell types and experimental setups.
Protocol 1: Visualizing Nascent Protein Synthesis in Live Cells
This protocol utilizes the metabolic incorporation of an amino acid analog containing a bioorthogonal handle (e.g., L-azidohomoalanine, AHA), which is subsequently labeled with a fluorescent azide dye via click chemistry.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Fluorescent azide dye (e.g., this compound alternative)
-
Click chemistry reaction buffer (e.g., for copper-catalyzed azide-alkyne cycloaddition - CuAAC):
-
Copper (II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Methionine Starvation (Optional but recommended): To increase the incorporation of AHA, replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour.
-
AHA Labeling: Replace the methionine-free medium with a fresh medium containing AHA (typically 25-50 µM). The incubation time can range from 30 minutes to several hours depending on the protein of interest and its synthesis rate.
-
Wash: Gently wash the cells three times with pre-warmed PBS to remove unincorporated AHA.
-
Click Reaction:
-
Prepare the click reaction cocktail in live-cell imaging buffer immediately before use. A typical cocktail for CuAAC includes:
-
Fluorescent azide dye (1-10 µM)
-
CuSO₄ (50-100 µM)
-
THPTA (250-500 µM)
-
Sodium ascorbate (1-2.5 mM, added last)
-
-
Incubate the cells with the click reaction cocktail for 15-30 minutes at 37°C, protected from light.
-
Note: For copper-free click chemistry (SPAAC), an alkyne-modified dye (e.g., DBCO-dye) would be used to react with the azide-modified protein, and no copper or reducing agent is needed.
-
-
Final Wash: Wash the cells three times with live-cell imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.
Protocol 2: Imaging Cell Surface Glycans in Live Cells
This protocol involves the metabolic labeling of cell surface glycans with an azide-modified sugar, followed by fluorescent labeling via click chemistry.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Azide-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for sialic acid labeling)
-
Fluorescent azide dye (or alkyne-dye for copper-free reactions)
-
Click chemistry reaction components (as in Protocol 1)
-
PBS
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling: Add the azide-modified sugar analog to the complete cell culture medium (typically 25-50 µM Ac₄ManNAz) and incubate the cells for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
Wash: Gently wash the cells three times with pre-warmed PBS to remove the unincorporated sugar analog.
-
Click Reaction: Perform the click reaction as described in Protocol 1, step 5. Given that the labeling is on the cell surface, the reaction can often be performed at room temperature or 4°C to minimize endocytosis of the labeled glycans.
-
Final Wash: Wash the cells three times with live-cell imaging buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental processes and the biological pathways involved, the following diagrams have been generated using the DOT language.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. setabiomedicals.com [setabiomedicals.com]
- 5. Super-Resolution Microscopy Dyes Clinisciences [clinisciences.com]
- 6. Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. setabiomedicals.com [setabiomedicals.com]
Spectral Overlap of AFDye 430 Azide with Common Fluorophores: A Comparison Guide for Researchers
For Immediate Publication
SOUTH SAN FRANCISCO, Calif. – November 2, 2025 – Researchers, scientists, and drug development professionals leveraging fluorescence-based applications can now access a comprehensive guide on the spectral properties of AFDye 430 Azide and its compatibility with other common fluorophores. This guide provides a detailed comparison of spectral characteristics, potential for spectral overlap, and experimental protocols to assist in the design and execution of multiplexed fluorescence experiments.
This compound is a bright and photostable green-fluorescent probe with an excitation maximum around 430-432 nm and an emission maximum in the range of 537-542 nm.[1][2][3] Its utility in copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry makes it a versatile tool for labeling biomolecules.[1][2] Understanding its spectral compatibility with other fluorophores is critical for successful multicolor imaging and flow cytometry experiments.
Spectral Profile of this compound and Potential for Overlap
The broad emission spectrum of many fluorophores necessitates careful selection in multicolor experiments to minimize spectral bleed-through, where the emission of one fluorophore is detected in the channel of another. The following table summarizes the spectral properties of this compound and other commonly used fluorophores, highlighting potential areas of significant spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Potential for Overlap with this compound |
| This compound | 430-432 | 537-542 | ~107-110 | - |
| Alexa Fluor 430 | 431-433 | 540-541 | ~109 | High (Spectrally identical)[2] |
| CF®430 | 426 | 533 | 107 | High (Spectrally similar)[2] |
| FITC | 495 | 519 | 24 | Moderate emission overlap |
| Alexa Fluor 488 | 499 | 520 | 21 | Moderate emission overlap |
| Green Fluorescent Protein (GFP) | 488 | 509 | 21 | Moderate emission overlap[4] |
| Pacific Blue™ | 410 | 455 | 45 | Low, but excitation by 405 nm laser can co-excite AFDye 430 |
| Alexa Fluor 546 | 556 | 573 | 17 | Low, but potential for some emission tail overlap |
| Cyanine 3 (Cy3) | 550 | 570 | 20 | Low, but potential for some emission tail overlap |
Managing Spectral Overlap: Compensation and Spectral Unmixing
In instances of unavoidable spectral overlap, two primary techniques can be employed to correct for the bleed-through: compensation and spectral unmixing.
Compensation is a mathematical correction used in flow cytometry to subtract the signal of a given fluorophore from other channels where it is also detected.[5][6] This process requires single-color controls for each fluorophore in the experiment to determine the amount of spectral spillover.[5][7]
Spectral unmixing , utilized in both fluorescence microscopy and spectral flow cytometry, is a more advanced technique. It separates the emission spectra of multiple fluorophores by treating the measured signal at each pixel or event as a combination of the individual emission profiles of each dye.[8][9] This method requires reference spectra for each fluorophore present in the sample.[9]
Experimental Protocols
Below are detailed methodologies for key experiments involving fluorophore labeling and analysis.
Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Biomolecules with this compound
This protocol is adapted for labeling alkyne-modified proteins or oligonucleotides.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Ascorbic acid (5 mM in water, freshly prepared)
-
Copper(II)-TBTA complex (10 mM in 55% DMSO)
-
Deionized water
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the alkyne-modified biomolecule in deionized water to a final concentration of 20-200 µM.
-
Add TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50%.
-
Add this compound from a 10 mM stock in DMSO to a final concentration 1.5 times that of the biomolecule.
-
Vortex the mixture thoroughly.
-
Add ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the Copper(II)-TBTA solution to a final concentration of 0.5 mM.
-
Flush the vial with inert gas, cap it, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
Purify the labeled conjugate using an appropriate method such as ethanol precipitation for DNA or size exclusion chromatography for proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 8. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 9. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Brightness and Photostability of AFDye 430 Azide
For researchers, scientists, and drug development professionals leveraging click chemistry for fluorescent labeling, the selection of an appropriate dye is paramount to generating high-quality, reproducible data. This guide provides a comparative analysis of AFDye 430 Azide, focusing on its brightness and photostability—two critical performance metrics for fluorescence-based assays. We present available quantitative data, detail experimental protocols for in-house comparison, and offer a logical workflow for dye selection.
Brightness and Photostability: A Quantitative Overview
Brightness of a fluorophore is determined by its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted light). Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. While manufacturers often describe dyes as "bright and photostable," quantitative data is essential for objective comparison.
Table 1: Quantitative Comparison of this compound and Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | ~430-434 | ~537-542 | ~15,000 - 16,000 | 0.23[1] | ~3,450 - 3,680 |
| Alexa Fluor 430 | ~433-434 | ~541 | ~15,000 - 16,000[2] | Not explicitly found | - |
| AZDye 405 Azide | ~401-407 | ~421-427 | ~35,000 | Not explicitly found | - |
| SeTau-405-Azide | ~405 | ~518 | Not explicitly found | Not explicitly found | - |
| Brilliant Violet 421 Azide | ~405 | ~421 | Not explicitly found | Not explicitly found | - |
| StarBright Violet 475 Azide | ~405 | ~475 | Not explicitly found | Not explicitly found | - |
Visualizing the Experimental Workflow
To facilitate the comparison of different fluorescent dyes, a standardized experimental workflow is crucial. The following diagram outlines the key steps for determining relative brightness and photostability.
References
A Head-to-Head Comparison: Cost-Effectiveness of AFDye 430 Azide and its Competitors for Bioconjugation
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes for labeling and detecting biomolecules is a critical decision that balances performance with budgetary constraints. This guide provides an objective comparison of AFDye 430 Azide against its spectrally similar counterparts, Alexa Fluor® 430 Azide and CF®430/CF®440 Azide, focusing on cost-effectiveness supported by available performance data.
At the forefront of bioconjugation techniques, "click chemistry" offers a highly efficient and specific method for attaching fluorescent probes to biomolecules. Azide-functionalized dyes, such as this compound, are central to this process, reacting with alkyne-modified targets to form a stable triazole linkage. This analysis delves into the key performance indicators and cost implications of this compound and its primary alternatives to guide informed purchasing decisions.
Performance and Cost Analysis
Table 1: Spectral and Physicochemical Properties
| Feature | This compound | Alexa Fluor® 430 | CF®430 | CF®440 |
| Excitation Max (nm) | 430 | 433[1] | 426[2] | 440[2] |
| Emission Max (nm) | 539 | 541[1] | 498[2] | 515[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 15,000 | 16,000[1] | 40,000[2] | 40,000[2] |
| Solubility | Water, DMSO, DMF | Water Soluble | Water Soluble | Water Soluble |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive (pH 4-10)[3] | pH-insensitive | pH-insensitive |
Table 2: Performance and Cost Comparison
| Dye | Quantum Yield | Photostability | Price (per 1 mg Azide) | Vendor Example |
| This compound | 0.23¹ | Stated as bright and photostable | ~$125 | AxisPharm |
| Alexa Fluor® 430 Azide | 0.55² | Generally high photostability[4] | ~$135³ | Invitrogen™[5] |
| CF®430 Azide | Not specified | Reported to be more photostable than spectrally similar dyes[6] | ~$638⁴ | Biotium (via Fisher Scientific)[7] |
| CF®440 Azide | Not specified | Reported to be more photostable than spectrally similar dyes[6] | Not readily available | Biotium |
¹Value for "Fluorescent Dye 430 azide"[8]. ²Value from a brightness chart for Alexa Fluor® 430[9]. ³Estimated price per mg based on 5 mg package size[5]. ⁴Price for Succinimidyl Ester, azide price not specified per mg[7].
Experimental Considerations and Methodologies
The primary application for these azide-functionalized dyes is their conjugation to alkyne-modified biomolecules via click chemistry. This can be achieved through two main pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Experimental Workflow
The CuAAC reaction is a robust and widely used method for labeling biomolecules. The following diagram illustrates a typical experimental workflow.
The Click Chemistry Reaction
The core of the labeling process is the click reaction itself, a [3+2] cycloaddition between the azide on the dye and the terminal alkyne on the biomolecule, catalyzed by a copper(I) species.
A detailed, generalized protocol for copper-catalyzed click chemistry is as follows:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide dye (e.g., this compound) in anhydrous DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the azide dye stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized, but a 2-5 fold molar excess of the dye is a common starting point.
-
Add the ligand stock solution to the reaction mixture, followed by the copper(II) sulfate stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be protected from light to prevent photobleaching of the dye.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by methods such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
Discussion and Conclusion
The selection of an appropriate fluorescent azide dye is a multifaceted decision.
-
Cost: Based on available pricing, This compound appears to be the most cost-effective option on a per-milligram basis when compared to the estimated price of Alexa Fluor® 430 Azide and the listed price for a CF®430 derivative.
-
Performance: While direct comparative data is limited, the reported quantum yield for a dye spectrally identical to this compound (0.23) is lower than that listed for Alexa Fluor® 430 (0.55). A higher quantum yield generally translates to a brighter signal. The molar extinction coefficient of CF®430 and CF®440 is significantly higher than that of AFDye 430 and Alexa Fluor® 430, which also contributes to brightness. Biotium provides data suggesting that their CF® dyes, including CF®430 and CF®440, are highly photostable[6]. General statements from vendors indicate that AFDyes and AZDyes are comparable in brightness and photostability to Alexa Fluor® dyes.
Ultimately, the optimal choice will depend on the specific experimental requirements, including the abundance of the target molecule, the sensitivity of the detection instrumentation, and the required duration of imaging. It is recommended that for critical applications, researchers perform a small-scale pilot experiment to evaluate the performance of their chosen dye in their specific experimental context.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Biotium CF430 Succinimidyl Ester, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. biotium.com [biotium.com]
- 9. bu.edu [bu.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of AFDye 430 Azide
Essential guidelines for the safe handling and disposal of AFDye 430 Azide are critical for maintaining a secure research environment. This document provides clear, step-by-step procedures to mitigate risks and ensure compliance with safety protocols.
This compound, a fluorescent probe utilized in click chemistry, contains an azide functional group. While the Safety Data Sheet (SDS) for some commercial this compound products may indicate a low overall hazard level due to the small contribution of the azide group to the total molecular weight, it is paramount to handle all azide-containing compounds with caution. The primary hazard associated with azides is the potential for forming highly explosive metal azides, particularly with lead and copper, and the release of toxic hydrazoic acid gas upon contact with acids.
Therefore, the recommended best practice is to treat all this compound waste as hazardous material.
Key Safety and Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Primary Hazards | Formation of explosive heavy metal azides (e.g., lead azide, copper azide).[1][2] |
| Release of toxic hydrazoic acid gas upon contact with acids.[2] | |
| Incompatible Materials | Acids, heavy metals (lead, copper), and their salts.[1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, closed-toe shoes), safety glasses or goggles, and chemical-resistant gloves. |
| Spill Cleanup | Use absorbent pads for small liquid spills. For solid spills, carefully sweep to avoid dust formation and place in a non-metallic container.[3] |
| Prohibited Disposal Method | DO NOT dispose of down the drain.[1][2] |
| Recommended Disposal | Through an approved hazardous waste disposal service.[2] |
Experimental Protocol: Decontamination of Work Surfaces
Following any procedure involving this compound, it is crucial to decontaminate the work area to prevent the accumulation of residual azide.
-
Prepare a Decontamination Solution: A freshly prepared 10% w/v sodium nitrite solution in water is effective for neutralizing trace amounts of azide.
-
Wipe Down Surfaces: Generously wipe all potentially contaminated surfaces with the sodium nitrite solution.
-
Dwell Time: Allow the solution to remain on the surfaces for at least 15 minutes.
-
Second Wipe: Wipe the surfaces again with the sodium nitrite solution.
-
Final Rinse: Thoroughly rinse the surfaces with water.
-
Waste Disposal: All wipes and cleaning materials used in this process should be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety protocols and Environmental Health and Safety (EHS) department for detailed instructions and to ensure compliance with all local, state, and federal regulations. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive safety information.
References
Safeguarding Your Research: Essential Protocols for Handling AFDye 430 Azide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling AFDye 430 Azide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a water-soluble, green-fluorescent probe used in copper-catalyzed (CuAAC) and copper-free click chemistry reactions.[1][2] While the Safety Data Sheet (SDS) for a specific commercial source of this compound suggests it is not expected to be a significant hazard under normal use[3], the presence of the azide functional group necessitates cautious handling due to the potential risks associated with this class of compounds.[4]
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE and engineering controls when working with this compound, based on general guidelines for handling azido compounds.[5][6]
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact. For handling highly toxic azides, Silver shield gloves under nitrile are recommended.[5] |
| Eye Protection | Safety glasses or chemical splash goggles | To protect eyes from splashes.[5][6] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[5] |
| Engineering Control | Chemical fume hood | To minimize inhalation of any potential aerosols or vapors.[5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is available and functioning correctly.[5][6]
-
Gather all necessary materials, including PPE, non-metal spatulas (plastic or ceramic), and appropriate glassware.[4]
-
Designate a specific area within the fume hood for handling the compound.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound, including weighing and dissolution, within the chemical fume hood.[5]
-
Avoid generating dust or aerosols.
-
Use only plastic or ceramic spatulas to handle the solid compound, as metal spatulas can form shock-sensitive metal azides.[4]
-
Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[4]
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) as a reaction medium with azides.[4]
-
-
Storage :
Disposal Plan: Managing this compound Waste
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a separate, labeled hazardous waste container. Do not mix with acidic waste.[4] |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Decontamination | Decontaminate work surfaces with a suitable cleaning agent. |
Note on Deactivation: For dilute solutions (5% or less) of azide compounds, deactivation by reaction with nitrous acid can be a possibility, but this procedure must be carried out in a chemical fume hood by trained personnel.[5] However, for general laboratory use, treating all this compound waste as hazardous and disposing of it through your institution's environmental health and safety office is the recommended and safest approach.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. utoledo.edu [utoledo.edu]
- 7. Fluorescent Dye 430 azide (A270017) | Antibodies.com [antibodies.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
